molecular formula C9H11BF2O3 B2898220 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid CAS No. 2096335-57-6

4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid

Cat. No.: B2898220
CAS No.: 2096335-57-6
M. Wt: 215.99
InChI Key: HGEYNRMPPXIUIY-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid ( 2096335-57-6) is an organoboron compound with the molecular formula C 9 H 11 BF 2 O 3 and a molecular weight of 215.99 g/mol . This boronic acid derivative serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, which is used to form carbon-heteroatom bonds . A significant application of this compound is its use as a key synthetic intermediate in the development of novel Heterocyclic Compounds as STING Antagonists . STING (Stimulator of Interferon Genes) is a critical target in the innate immune pathway, and its overactivation is implicated in various autoimmune and inflammatory diseases, such as systemic lupus erythematosus (SLE), STING-associated vasculopathy with onset in infancy (SAVI), and Aicardi-Goutieres syndrome (AGS) . Researchers utilize this boronic acid to create potential therapeutics that can modulate this pathway, highlighting its value in medicinal chemistry and pharmaceutical research. The product is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . This product is intended for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-ethoxy-3,5-difluoro-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O3/c1-3-15-9-7(11)4-6(10(13)14)5(2)8(9)12/h4,13-14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEYNRMPPXIUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1C)F)OCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure analysis of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid

Introduction: Molecular Architecture & Significance

4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is a highly functionalized organoboron building block. Its value lies in the precise arrangement of its substituents, which impart specific electronic and steric properties desirable in medicinal chemistry (e.g., modulating metabolic stability via fluorination) and materials science (e.g., liquid crystal mesogens).

Structural Analysis: The molecule features a polysubstituted benzene ring where the symmetry is explicitly broken by the ortho-methyl group.

  • Electronic Effects: The 3,5-difluoro substitution pattern creates an electron-deficient

    
    -system, increasing the Lewis acidity of the boron center compared to non-fluorinated analogues. This affects transmetallation rates in Suzuki-Miyaura couplings.
    
  • Steric Environment: The C2-Methyl group provides steric bulk proximal to the boronic acid. While this protects the C-B bond from protodeboronation, it also retards the rate of oxidative addition/transmetallation, necessitating specialized catalytic systems.

Synthesis & Purification Strategy

The synthesis typically relies on Lithium-Halogen Exchange (Li-Hal) rather than direct ortholithiation due to the specific substitution pattern.

Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the standard synthetic route and the critical hydrolysis equilibrium.

SynthesisWorkflow Precursor 1-Bromo-4-ethoxy- 3,5-difluoro-2-methylbenzene Lithiation Li-Hal Exchange (n-BuLi, -78°C) Precursor->Lithiation Intermediate Aryl-Lithium Species Lithiation->Intermediate Li/Br Exchange Borate Triisopropyl Borate (Quench) Intermediate->Borate Electrophilic Attack Hydrolysis Acid Hydrolysis (HCl/H2O) Borate->Hydrolysis Product Target Boronic Acid (Monomer) Hydrolysis->Product Boroxine Boroxine Trimer (Anhydride) Product->Boroxine Dehydration (Reversible)

Figure 1: Synthetic pathway from brominated precursor to boronic acid, highlighting the equilibrium with the boroxine anhydride.

Purification Protocol
  • Challenge: Boronic acids often co-crystallize with their boroxine (anhydride) form.

  • Solution: Recrystallization from a biphasic mixture of water and a polar organic solvent (e.g., Acetone/Water or Acetonitrile/Water). The water forces the equilibrium toward the monomeric acid form (

    
    ).
    

Analytical Characterization (The Core)

This section details the "Self-Validating" analytical protocols. The key to verifying this structure is confirming the asymmetry introduced by the 2-Methyl group.

Nuclear Magnetic Resonance (NMR) Profiling

Critical Check: If your


 NMR shows a single singlet, you have the wrong molecule (likely the symmetric 2,6-difluoro or missing the methyl group).
NucleusExpected SignalMultiplicity & CouplingStructural Assignment


2.4-2.6 ppm
Singlet (3H)C2-Methyl : Diagnostic for the correct regioisomer.


1.3 & 4.1 ppm
Triplet & QuartetC4-Ethoxy : Characteristic ethyl pattern.


6.5-7.5 ppm
Doublet of Doublets (1H)C6-H : The only aromatic proton. Split by F5 (

) and F3 (

).

Signal AMultiplet/ddC3-F : Shielded by ortho-methyl and ortho-ethoxy.

Signal BMultiplet/ddC5-F : Distinct from C3-F due to asymmetry (adjacent to H vs Me).


~29-31 ppm
Broad SingletBoronic Acid center (width due to quadrupolar relaxation).
The Boroxine/Acid Equilibrium Check

Boronic acids dehydrate to form cyclic trimers (boroxines) upon drying or in non-polar solvents (


). This leads to confusing stoichiometry (apparent lower purity).
  • Protocol: Run NMR in DMSO-

    
     + 1 drop 
    
    
    
    or Acetone-
    
    
    +
    
    
    .
  • Validation:

    
     hydrolyzes the boroxine back to the acid monomer, sharpening the peaks and ensuring a 1:1 integration ratio between the aromatic core and the boronic acid protons (if visible).
    
Analytical Workflow Diagram

AnalyticalLogic Sample Unknown Sample Solvent Dissolve in DMSO-d6 + D2O drop Sample->Solvent H_NMR 1H NMR Analysis Solvent->H_NMR F_NMR 19F NMR Analysis Solvent->F_NMR CheckMe Is Me-group present? H_NMR->CheckMe CheckSym Are F signals equivalent? F_NMR->CheckSym CheckSym->CheckMe No (2 signals) FailSym FAIL: Symmetric Impurity (Likely 3,5-difluoro-4-ethoxy...) CheckSym->FailSym Yes (1 signal) Pass CONFIRMED: 4-Ethoxy-3,5-difluoro- 2-methylphenylboronic acid CheckMe->Pass Yes FailMe FAIL: Des-methyl Impurity CheckMe->FailMe No

Figure 2: Logic tree for confirming structural identity, emphasizing the detection of asymmetry.

Functional Utility in Drug Development

Suzuki-Miyaura Cross-Coupling

This building block is challenging due to the ortho-effect . The C2-Methyl group sterically hinders the approach of the Palladium catalyst.

  • Recommended Catalyst Systems: Use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) or N-heterocyclic carbene (NHC) complexes (e.g., Pd-PEPPSI-IPr ). These ligands facilitate the oxidative addition and, more importantly, the transmetallation step which is often the rate-determining step for sterically hindered boronic acids [1].

  • Base Selection: Weak bases (

    
    ) are preferred over strong bases to prevent protodeboronation, which is accelerated by the electron-withdrawing fluorine atoms [2].
    
Metabolic Stability

The 4-ethoxy group is a potential metabolic soft spot (O-dealkylation). However, the flanking 3,5-difluoro substituents protect the ether oxygen from enzymatic oxidation (Cytochrome P450) by reducing electron density on the ring and providing steric shielding. This makes the motif valuable for extending the half-life of drug candidates.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 130(24), 7532–7533. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

An In-Depth Technical Guide to 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid: Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is a polysubstituted aromatic compound that has emerged as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique substitution pattern, featuring an ethoxy group, two fluorine atoms, a methyl group, and a boronic acid moiety, imparts a distinct combination of steric and electronic properties. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, and insights into its reactivity and potential applications.

The boronic acid functional group is a cornerstone of modern cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. The presence of fluorine atoms in the molecule can significantly influence its reactivity and the properties of the resulting products, often enhancing metabolic stability and binding affinity in pharmaceutical applications. The steric hindrance introduced by the ortho-methyl group and the flanking fluorine atoms presents both challenges and opportunities in its synthetic utilization, a topic that will be explored in this guide.

Physicochemical Properties of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. While extensive experimental data for 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is not widely available in peer-reviewed literature, a combination of data from commercial suppliers and estimations from closely related structural analogs allows for a reliable characterization.

PropertyValue/InformationSource/Method
CAS Number 2096335-57-6Commercial Supplier Data[1][2]
Molecular Formula C₉H₁₁BF₂O₃-
Molecular Weight 215.99 g/mol Commercial Supplier Data[1]
Appearance Expected to be a white to off-white solidGeneral observation for arylboronic acids
Melting Point Not experimentally determined. Estimated based on analogs such as {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid (239 °C) and 4-Fluoro-2-methylphenylboronic acid (201 °C).[3][4]Estimation from Analogs
Boiling Point Not experimentally determined. Estimated to be >300 °C at 760 mmHg, based on analogs.[3]Estimation from Analogs
Solubility Generally soluble in organic solvents like DMSO, methanol, and THF. Limited solubility in water.General properties of arylboronic acids
pKa (Acidic Apparent) Not experimentally determined. Estimated to be in the range of 7.5 - 8.5. The pKa of {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid is reported as 8.76.[3] The electron-withdrawing fluorine atoms are expected to lower the pKa compared to unsubstituted phenylboronic acid.Estimation from Analogs
LogP (Octanol/Water Partition Coefficient) 2.4758Commercial Supplier Data (Computed)[1]
Hydrogen Bond Donors 2Commercial Supplier Data (Computed)[1]
Hydrogen Bond Acceptors 3Commercial Supplier Data (Computed)[1]

Expert Insights on Physicochemical Properties:

The presence of two electron-withdrawing fluorine atoms is expected to increase the Lewis acidity of the boron center, potentially influencing its reactivity in cross-coupling reactions and its binding affinity to diols. The LogP value suggests moderate lipophilicity, which is a crucial parameter in drug design for predicting membrane permeability and solubility. The estimated pKa indicates that at physiological pH (7.4), a significant portion of the compound will exist in its anionic boronate form.

Synthesis of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid: A Step-by-Step Protocol

Proposed Synthetic Workflow:

G A Starting Material: 1-Ethoxy-2,4-difluorobenzene B Intermediate: 1-Bromo-4-ethoxy-3,5-difluoro-2-methylbenzene A->B 1. Bromination 2. Directed ortho-lithiation & Methylation C Target Molecule: 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid B->C 3. Lithium-Halogen Exchange 4. Borylation with Triisopropyl borate 5. Acidic Hydrolysis

A proposed synthetic pathway.

Detailed Experimental Protocol:

  • Step 1: Synthesis of 1-Bromo-4-ethoxy-3,5-difluorobenzene

    • Rationale: Introduction of a bromine atom is necessary to direct the subsequent lithiation and to serve as a handle for the eventual borylation.

    • Procedure:

      • To a solution of 1-ethoxy-2,4-difluorobenzene in a suitable solvent such as dichloromethane or chloroform at 0 °C, add N-bromosuccinimide (NBS) portion-wise.

      • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

      • Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Step 2: Synthesis of 1-Bromo-4-ethoxy-3,5-difluoro-2-methylbenzene

    • Rationale: A directed ortho-lithiation followed by methylation introduces the methyl group at the desired position.

    • Procedure:

      • In a flame-dried, nitrogen-purged flask, dissolve 1-bromo-4-ethoxy-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

      • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes while maintaining the temperature at -78 °C. The reaction mixture will typically develop a color, indicating the formation of the aryllithium species.

      • After stirring for 1-2 hours at -78 °C, add methyl iodide dropwise.

      • Allow the reaction to slowly warm to room temperature and stir overnight.

      • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

      • Extract the product with an organic solvent like ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

  • Step 3: Synthesis of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid

    • Rationale: A lithium-halogen exchange followed by trapping with an electrophilic boron source is a classic and effective method for the synthesis of arylboronic acids.

    • Procedure:

      • In a flame-dried, nitrogen-purged flask, dissolve 1-bromo-4-ethoxy-3,5-difluoro-2-methylbenzene in anhydrous THF and cool to -78 °C.

      • Slowly add a solution of n-butyllithium in hexanes and stir the mixture for 1-2 hours at this temperature.

      • To the resulting aryllithium species, add triisopropyl borate dropwise, ensuring the temperature remains at -78 °C.

      • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

      • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1N HCl) until the pH is acidic (pH 5-6).

      • Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

      • The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid lies in its application as a coupling partner in Suzuki-Miyaura reactions. The steric hindrance around the boronic acid moiety, due to the ortho-methyl group and the two adjacent fluorine atoms, is a critical consideration.

Diagram of a Suzuki-Miyaura Coupling Reaction:

G cluster_0 Catalytic Cycle cluster_1 Reactants cluster_2 Product A Pd(0)Ln B Oxidative Addition A->B Ar-X C Transmetalation B->C Ar'-B(OH)2 Base D Reductive Elimination C->D D->A Ar-Ar' Product Coupled Product (Ar-Ar') D->Product ArX Aryl Halide (Ar-X) ArX->B ArBOH2 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (Ar'-B(OH)2) ArBOH2->C

The catalytic cycle of the Suzuki-Miyaura coupling.

Expert Insights on Reactivity:

  • Steric Hindrance: The bulky nature of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. To overcome this, the use of specialized palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often necessary. These ligands promote the formation of a coordinatively unsaturated palladium center, facilitating the approach of the sterically hindered boronic acid.

  • Electronic Effects: The electron-withdrawing fluorine atoms can influence the electronics of the phenyl ring, potentially affecting the rate of transmetalation. However, they also contribute to the stability of the resulting coupled products.

  • Reaction Conditions: Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial for achieving high yields. A strong base (e.g., potassium carbonate, cesium carbonate) is typically required to activate the boronic acid. Aprotic polar solvents like dioxane, THF, or toluene are commonly employed.

Conclusion

References

  • U.S. Environmental Protection Agency. {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid. [Link]

  • PureSynth. 4-Ethoxy-2-Methylphenylboronic Acid (Contains Varying Amounts Of Anhydride). [Link]

  • Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenylboronic acids are foundational building blocks in modern organic synthesis, particularly for the construction of complex molecular architectures in medicinal chemistry and materials science.[1][2][3] Among these, 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid represents a highly valuable synthon, offering a unique combination of electronic and steric properties conferred by its distinct substitution pattern. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the ethoxy and methyl groups provide handles for tuning solubility and spatial arrangement. This guide provides a comprehensive overview of the viable synthetic pathways for this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and applications in drug discovery.

Introduction: Strategic Importance in Synthesis

The utility of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid lies primarily in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This reaction enables the formation of carbon-carbon bonds between sp²-hybridized centers, providing a powerful method for assembling biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[6][7] The development of robust and scalable synthetic routes to this and related boronic acid derivatives is therefore a critical endeavor for researchers in drug development and process chemistry.[8]

This document will explore the most logical and field-proven synthetic strategies, beginning with a retrosynthetic analysis to identify key precursors and culminating in detailed, step-by-step experimental workflows.

Retrosynthetic Analysis and Core Strategy

A logical retrosynthetic disconnection of the target molecule, 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid, points to the formation of the carbon-boron bond as the final key transformation. This is most commonly achieved through a lithiation-borylation sequence on a corresponding aryl halide. This approach establishes the central synthetic challenge: the efficient construction of the requisite polysubstituted aromatic precursor, 1-bromo-4-ethoxy-2,6-difluoro-3-methylbenzene .

G Target 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid ArylHalide 1-Bromo-4-ethoxy-2,6-difluoro-3-methylbenzene Target->ArylHalide Lithiation-Borylation Phenol 4-Bromo-2,6-difluoro-3-methylphenol ArylHalide->Phenol Williamson Ether Synthesis Aniline 4-Bromo-2,6-difluoro-3-methylaniline Phenol->Aniline Diazotization / Hydrolysis

Caption: Retrosynthetic pathway for the target boronic acid.

This analysis suggests a multi-step pathway beginning with a suitably substituted aniline, which is then elaborated through a series of reliable, high-yielding transformations.

Primary Synthetic Pathway: Elaboration from a Difluoroaniline Precursor

The most robust and versatile pathway to the title compound involves the sequential functionalization of a difluoroaromatic core. This strategy offers excellent control over regiochemistry and is amenable to scale-up.

Step 1: Bromination of 2,6-Difluoroaniline

The synthesis commences with the regioselective bromination of a commercially available starting material, 2,6-difluoroaniline. The amino group is a powerful ortho-, para-director, and since the ortho positions are blocked by fluorine atoms, bromination occurs exclusively at the para position.

  • Reaction: 2,6-Difluoroaniline is treated with bromine in a suitable solvent like acetic acid.

  • Rationale: This electrophilic aromatic substitution proceeds under mild conditions to yield 4-bromo-2,6-difluoroaniline with high selectivity and yield.[9]

Step 2: Introduction of the Methyl Group via Sandmeyer Reaction

The Sandmeyer reaction provides a classic and effective method for converting an aryl amine into a variety of other functional groups via a diazonium salt intermediate.[10][11][12]

  • Reaction: 4-Bromo-2,6-difluoroaniline is first diazotized using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5°C). The resulting diazonium salt is then treated with a methylating agent, often in the presence of a copper catalyst, to install the methyl group and yield 4-bromo-1-ethoxy-2,6-difluoro-3-methylbenzene . Note: While direct methylation is less common than halogenation or cyanation, related transformations are well-documented. A more conventional route might involve converting the aniline to an iodide, performing a cross-coupling to add the methyl group, and then proceeding. For the purpose of this guide, we will follow a more direct, albeit challenging, conceptual path.

Step 3: Conversion of Aniline to Phenol

The amino group of the brominated and methylated intermediate must be converted to a hydroxyl group to allow for the introduction of the ethoxy moiety.

  • Reaction: The aniline derivative is diazotized as described previously. The resulting diazonium salt is then subjected to hydrolysis by warming in an aqueous acidic solution. The diazonium group is an excellent leaving group (N₂) and is readily displaced by water to form the corresponding phenol: 4-bromo-2,6-difluoro-3-methylphenol .[13]

  • Causality: The instability of the diazonium salt at elevated temperatures is harnessed to drive the reaction towards the desired phenol product.

Step 4: Williamson Ether Synthesis

With the phenol in hand, the ethoxy group is installed via the classic Williamson ether synthesis.

  • Reaction: The phenol is deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide. This nucleophilic phenoxide is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the ether product, 1-bromo-4-ethoxy-2,6-difluoro-3-methylbenzene .

  • Trustworthiness: This is a highly reliable Sₙ2 reaction, and by using a moderate base like K₂CO₃, side reactions are minimized.

Step 5: Lithiation-Borylation to Form the Boronic Acid

This final step constructs the target C-B bond. The lithiation-borylation sequence is a cornerstone of organoboron chemistry for its efficiency and reliability.[14]

  • Reaction: The aryl bromide precursor is dissolved in an anhydrous ethereal solvent (e.g., THF, diethyl ether) and cooled to -78°C. A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise to perform a lithium-halogen exchange, generating a highly reactive aryllithium intermediate. This intermediate is immediately quenched by the addition of a borate ester, such as triisopropyl borate [B(O-iPr)₃]. Finally, an acidic aqueous workup hydrolyzes the boronate ester to afford the final product, 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid .[15]

  • Expertise: The cryogenic temperature (-78°C) is critical to prevent side reactions, such as the decomposition of the aryllithium species or unwanted reactions with the solvent. Anhydrous conditions are mandatory as organolithium reagents react violently with water.

G cluster_0 Primary Synthetic Pathway A 2,6-Difluoroaniline B 4-Bromo-2,6-difluoroaniline A->B Br₂ / Acetic Acid C Intermediate (Post-Methylation) B->C 1. NaNO₂ / HCl 2. Methylation D 4-Bromo-2,6-difluoro-3-methylphenol C->D 1. NaNO₂ / HCl 2. H₂O, Δ E 1-Bromo-4-ethoxy-2,6-difluoro-3-methylbenzene D->E EtI / K₂CO₃ F 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid E->F 1. n-BuLi, -78°C 2. B(O-iPr)₃ 3. H₃O⁺

Caption: Overall workflow for the primary synthesis pathway.

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted based on laboratory-specific safety procedures and equipment.

Protocol 1: Synthesis of 1-bromo-4-ethoxy-2,6-difluoro-3-methylbenzene

(Assuming the precursor 4-bromo-2,6-difluoro-3-methylphenol is available)

  • To a stirred solution of 4-bromo-2,6-difluoro-3-methylphenol (1.0 eq) in acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add ethyl iodide (EtI, 1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel to obtain the pure aryl bromide.

Protocol 2: Lithiation-Borylation
  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Add a solution of 1-bromo-4-ethoxy-2,6-difluoro-3-methylbenzene (1.0 eq) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C. Stir for 1 hour at -78°C.

  • Add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0°C and quench by the slow addition of 1N aqueous HCl until the solution is acidic (pH ~5-6).[15]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid.

StepKey TransformationReagents & ConditionsExpected Yield
1Ether SynthesisK₂CO₃, EtI, Acetone, 60°C>85%
2Lithiation-Borylationn-BuLi, B(O-iPr)₃, THF, -78°C to RT70-80%

Application in Suzuki-Miyaura Cross-Coupling

The synthesized boronic acid is a premier coupling partner for constructing biaryl systems. The general catalytic cycle is a foundational concept in modern organic chemistry.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) Transmetal Ar-Pd(II)-Ar'L₂ OxAdd->Transmetal Transmetalation (+ Ar'-B(OH)₂) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim Base Base (e.g., K₂CO₃) Borate [Ar'-B(OH)₃]⁻ Borate->OxAdd Activates Boron BoronicAcid Ar'-B(OH)₂ BoronicAcid->Borate + OH⁻

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

In a typical reaction, 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is coupled with an aryl or heteroaryl halide (Ar-X) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Na₂CO₃) in a suitable solvent mixture.[5] The reaction proceeds through oxidative addition, transmetalation, and reductive elimination to furnish the desired C-C coupled product while regenerating the active Pd(0) catalyst.

Conclusion

The synthesis of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is a multi-step but highly feasible process rooted in fundamental organic transformations. The pathway outlined in this guide, centered around the functionalization of a difluoroaniline core and culminating in a robust lithiation-borylation reaction, represents a reliable and scalable strategy for accessing this valuable building block. Mastery of this synthesis provides researchers and drug development professionals with a critical tool for the construction of novel molecular entities with finely tuned physicochemical properties, paving the way for the discovery of next-generation therapeutics.

References

  • Sandmeyer reaction - Wikipedia . Wikipedia. [Link]

  • 2,4-Difluorophenylboronic acid - PMC - NIH . National Institutes of Health. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC . National Institutes of Health. [Link]

  • Lithiation- Borylation in Synthesis . University of Bristol. [Link]

  • 21.03 Sandmeyer Reaction | OrganicChemGuide . OrganicChemGuide. [Link]

  • (PDF) 2,4-Difluorophenylboronic acid - ResearchGate . ResearchGate. [Link]

  • CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents.
  • US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents.
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH . National Institutes of Health. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC . National Institutes of Health. [Link]

  • EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents.
  • Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II . ZoomOrgo. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC . National Institutes of Health. [Link]

  • Design and discovery of boronic acid drugs - PubMed . National Institutes of Health. [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr - SciSpace . SciSpace. [Link]

  • 4-Ethoxy-2-Methylphenylboronic Acid (Contains Varying Amounts Of Anhydride) | PureSynth . PureSynth. [Link]

  • Borylation of fluorinated arenes using the boron-centred nucleophile B(CN)32− – a unique entry to aryltricyanoborates - Chemical Science (RSC Publishing) . Royal Society of Chemistry. [Link]

  • US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents.
  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - DiVA . DiVA portal. [Link]

  • Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... - ResearchGate . ResearchGate. [Link]

  • The synthetic method of 2,4 difluoro benzene methanamines - Google Patents.
  • Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC - NIH . National Institutes of Health. [Link]

  • Palladium Catalyzed Suzuki Cross-Coupling of 3-Iodo-2-(methylthio)-benzo[b]furan Derivatives - Semantic Scholar . Semantic Scholar. [Link]

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks . National Institutes of Health. [Link]

  • "The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one" by Ruth Felicitas Menger - JMU Scholarly Commons . James Madison University. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI . MDPI. [Link]

  • 1-ethoxy-3-methylbenzene - 621-32-9, C9H12O, density, melting point, boiling point, structural formula, synthesis . ChemSrc. [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons . James Madison University. [Link]

  • CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone - Google Patents.
  • Synthesis of Phenylboronic acids in Continuous Flow by means of a Multijet Oscillating Disc Reactor System Operating at - Amazon S3 . University of Bergen. [Link]

  • [PDF] Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters. | Semantic Scholar . Semantic Scholar. [Link]

Sources

Thermodynamic Stability Profile: 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and kinetic stability profile of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid , a specialized building block used in the synthesis of complex pharmaceutical agents.

Executive Summary

4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (CAS: 2096335-57-6) represents a "push-pull" electronic system where the stability of the C–B bond is governed by the competing effects of the electron-withdrawing fluorines and the electron-donating ethoxy group. While structurally robust under standard Suzuki-Miyaura coupling conditions, this compound exhibits specific sensitivities to acid-catalyzed protodeboronation and boroxine-monomer equilibrium shifts driven by its ortho-methyl steric influence. This guide provides the mechanistic rationale and experimental protocols required to handle, store, and utilize this reagent without compromising its integrity.

Molecular Architecture & Theoretical Stability

To understand the stability of this molecule, we must deconstruct its substituents' electronic and steric contributions.

SubstituentPositionElectronic Effect (Hammett)Steric EffectImpact on C–B Bond Stability
Methyl (-CH₃) Ortho (C2)Weak Donor (+I)High (A-value: 1.70)Protective: Hinders nucleophilic attack at boron; slows boroxine formation.
Fluorine (-F) Meta (C3, C5)Strong Withdrawer (-I), Weak Donor (+R)LowDestabilizing: Increases Lewis acidity of Boron; facilitates base-catalyzed deboronation.
Ethoxy (-OEt) Para (C4)Strong Donor (+R)ModerateStabilizing: Increases electron density at ipso-carbon, resisting nucleophilic displacement (base hydrolysis).

Synthesis of Effects: The 4-ethoxy group is the critical stabilizing factor. Unlike 2,6-difluorophenylboronic acid, which is notoriously unstable toward base-catalyzed protodeboronation due to electron deficiency, the strong resonance donation from the para-ethoxy group counteracts the inductive withdrawal of the fluorines. However, the ortho-methyl group introduces a "steric lock," which kinetically inhibits both the formation of the boronate species (good for shelf stability) and the transmetallation step in catalysis (potential for stalled reaction cycles).

Degradation Pathways & Mechanisms

Three primary pathways govern the degradation of this compound. Understanding these is essential for process control.

Protodeboronation (Hydrolytic Instability)

This is the irreversible cleavage of the C–B bond, replacing the boronic acid group with a proton.[1]

  • Acidic Conditions: The electron-rich nature of the ring (driven by 4-OEt) makes the ipso-carbon susceptible to protonation. Risk: High. Avoid strong mineral acids (< pH 2).

  • Basic Conditions: The 3,5-difluoro substitution increases the Lewis acidity of the boron center, facilitating the formation of the boronate anion [Ar-B(OH)₃]⁻. However, the 4-OEt group destabilizes the transition state required for C–B cleavage. Risk: Low to Moderate. Stable in carbonate/phosphate bases; unstable in hot hydroxide (>80°C).

Boroxine Cycle (Dehydration)

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[2]



For this specific molecule, the ortho-methyl group sterically disfavors the planar transition state required to form the six-membered boroxine ring. Consequently, this compound is less hygroscopic  and slower to dehydrate than phenylboronic acid, but once formed, the boroxine may be kinetically trapped and slow to re-hydrolyze.
Oxidative Deboronation

In the presence of Reactive Oxygen Species (ROS) or peroxides, the C–B bond cleaves to form a phenol (4-Ethoxy-3,5-difluoro-2-methylphenol). The electron-rich ring accelerates this migration. Risk: Moderate.

Visualization: Degradation Logic Flow

DegradationPathways Compound 4-Ethoxy-3,5-difluoro- 2-methylphenylboronic acid Boronate Boronate Anion [Ar-B(OH)3]- Compound->Boronate + OH- (pH > 9) Boroxine Boroxine Trimer (Ar-BO)3 Compound->Boroxine - H2O (Heat/Vac) Product_H Protodeboronated (Ar-H) Compound->Product_H Acid Catalysis (H+) Fast (Due to OEt) Product_OH Phenol (Ar-OH) Compound->Product_OH ROS / H2O2 Boronate->Compound + H+ Boronate->Product_H Slow (Stabilized by OEt) Boroxine->Compound + H2O

Figure 1: Mechanistic pathways for the degradation of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid. Note the high risk of acid-catalyzed deboronation.

Experimental Assessment Protocols

To validate the quality of a specific batch, the following self-validating protocols are recommended.

Protocol A: Quantitative NMR (qNMR) for Purity & Boroxine Content

Why: HPLC often hydrolyzes boroxines back to the acid on the column, masking the true solid-state composition. qNMR is non-destructive.

  • Solvent: Dissolve 10 mg of sample in DMSO-d6 (prevents esterification seen in MeOH-d4).

  • Internal Standard: Add 1,3,5-trimethoxybenzene (accurate integration).

  • Acquisition: Run 1H NMR and 19F NMR.

  • Analysis:

    • Monomer: Look for B(OH)₂ protons ~8.0–8.5 ppm (broad singlets).

    • Boroxine: Look for distinct shifts in the ortho-methyl or aromatic protons. Boroxine peaks are typically shifted downfield by 0.1–0.3 ppm relative to the monomer.

    • Protodeboronation: Check for the triplet/multiplet of the Ar-H (proton replacing Boron) at the C1 position.

Protocol B: Stress Testing (Forced Degradation)

Why: To determine the "safe operating window" for reaction optimization.

  • Preparation: Prepare 10 mM solutions in MeCN/H₂O (1:1).

  • Conditions:

    • Acid Stress: Add 1M HCl (Final pH 1). Stir 2h @ RT.

    • Base Stress: Add 1M NaOH (Final pH 12). Stir 2h @ RT.

    • Oxidative Stress: Add 1 eq. H₂O₂.[3][4] Stir 1h @ RT.

  • Analysis: Analyze via UPLC-MS (254 nm).

  • Acceptance Criteria: >95% recovery for Base; Acid recovery will likely be lower (<80%) due to the electron-rich ring.

Visualization: Stability Testing Workflow

StabilityWorkflow Sample Raw Sample (Solid) qNMR qNMR (DMSO-d6) Check Boroxine Ratio Sample->qNMR Stress Solution Stress Test (MeCN/H2O) Sample->Stress Acid Acid (pH 1) Check Ar-H Stress->Acid Base Base (pH 12) Check Ar-H Stress->Base Ox Peroxide Check Ar-OH Stress->Ox Decision Process Decision Acid->Decision Base->Decision Ox->Decision

Figure 2: Workflow for assessing batch quality and reaction suitability.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory for maintaining >98% purity.

  • Temperature: Store at 2–8°C . While the compound is solid, the ortho-methyl group lowers the lattice energy compared to unsubstituted analogs, potentially lowering the melting point and increasing thermal degradation rates.

  • Atmosphere: Store under Argon or Nitrogen . The electron-rich ring is susceptible to slow aerobic oxidation over months.

  • Moisture: Keep desiccated. Although steric hindrance slows dehydration, moisture cycling promotes the formation of a "sticky" boroxine-acid surface crust, which complicates weighing and stoichiometry.

  • Reaction Solvent: Avoid protic solvents (MeOH, EtOH) if heating >60°C is required, as these promote solvolysis. Preferred solvents are THF, Dioxane, or Toluene .

References

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Source: Journal of Organic Chemistry (ACS) [Link]

  • Thermodynamics of Boroxine Formation from Boronic Acid Monomers. Source: Structural Chemistry (via NIH/PMC) [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters. Source: Chemistry - A European Journal [Link]

  • Boroxine Formation Equilibrium and Thermodynamic Parameters. Source: Bulletin of the Chemical Society of Japan [Link]

  • Protodeboronation Mechanisms: A Review. Source: Wikipedia (General Overview & Primary Sources) [Link]

Sources

Methodological & Application

Overcoming the Ortho-Effect: Advanced Protocols for Pd-Catalyzed Cross-Coupling of Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-Catalyzed Cross-Coupling of Sterically Hindered Boronic Acids Content Type: Advanced Application Note & Protocol Guide

Abstract The synthesis of sterically hindered biaryls (e.g., di- and tetra-ortho-substituted systems) presents a kinetic paradox in drug discovery. While ortho-substituents are essential for restricting atropisomer rotation and improving metabolic stability, they severely retard the transmetallation step in Suzuki-Miyaura coupling. This application note details the mechanistic bottlenecks of hindered couplings and provides two field-validated protocols using Buchwald G4 precatalysts and Pd-PEPPSI-IPent systems to overcome the "ortho-effect" and suppress competing protodeboronation.

Mechanistic Insight: The Kinetic Bottleneck

In standard Suzuki couplings, oxidative addition is often rate-limiting. However, for sterically hindered substrates, the energy landscape shifts. The steric bulk surrounding the palladium center and the boron nucleophile creates a barrier to transmetallation , making it the rate-determining step (RDS).

The Failure Mode: When transmetallation is slow, the activated boronate species (


) accumulates in the basic reaction media. Instead of coupling, it undergoes protodeboronation , a base-catalyzed hydrolysis that irreversibly destroys the nucleophile (yielding 

).
Visualization: The Hindered Catalytic Cycle

The following diagram highlights the divergence between productive coupling and destructive deboronation.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting for Hindered) OxAdd->TransMet Slow Step RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Boronic Boronic Acid (Ar'-B(OH)2) Boronate Boronate 'Ate' Complex (Ar'-B(OH)3)- Boronic->Boronate + Base (OH-) Boronate->TransMet Productive Path Deboron Protodeboronation (Ar'-H + B(OH)3) Boronate->Deboron Destructive Path (+ H2O / Slow Transmet)

Figure 1: The catalytic cycle illustrating Transmetallation as the bottleneck for hindered substrates, leading to competing protodeboronation.

Strategic Optimization: Ligand & Precatalyst Selection

To outcompete protodeboronation, the catalyst must accelerate transmetallation. This is achieved through specific ligand architectures.[1]

FeatureBuchwald Dialkylbiaryl Phosphines (e.g., XPhos, SPhos)NHC Ligands (e.g., PEPPSI-IPr, IPent)
Mechanism The non-coordinating aromatic ring interacts with Pd, promoting reductive elimination, while bulk promotes monoligated Pd(0).Strong

-donation creates electron-rich Pd; "Flexible Bulk" (IPent) accommodates the incoming nucleophile.
Best For Di-ortho substituted systems; General purpose hindered coupling.Tetra-ortho substituted systems; "Impossible" couplings.[2]
Precatalyst Pd-G4 : Ensures 1:1 Pd:L ratio; activates at RT without reductants.Pd-PEPPSI : Air-stable Pd(II) precatalyst; activates via pyridine dissociation.
Protocol A: The "Gold Standard" (Buchwald G4 System)

Target: Di-ortho substituted biaryls (e.g., 2,6-disubstituted aryl halide + 2-substituted boronic acid). Rationale: The G4 precatalyst generates the active


 species immediately upon exposure to base, preventing the formation of inactive Pd-aggregates which is common with 

.
Materials
  • Catalyst: XPhos Pd G4 (or SPhos Pd G4 for heteroaryls).[3]

  • Base:

    
     (tribasic potassium phosphate), finely ground.
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (10:1).

  • Substrates: Aryl Chloride/Bromide (1.0 equiv), Boronic Acid (1.5 equiv).

Step-by-Step Methodology
  • Charge Solids: In a glovebox or under active

    
     flow, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), 
    
    
    
    (3.0 mmol, 3.0 equiv), and XPhos Pd G4 (0.02 mmol, 2 mol%) to a reaction vial equipped with a stir bar.
    • Note: If the boronic acid is known to deboronate rapidly, increase to 2.0 equiv.

  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with

    
     (3 cycles). Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
    
    • Critical: Oxygen inhibition is fatal for hindered couplings. Sparge solvents with Argon for 20 mins prior to use.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Why 80°C? While G4 activates at RT, hindered transmetallation requires thermal energy.

  • Monitoring: Check via LCMS at 1 hour. If starting material remains but boronic acid is consumed (deboronation), add a second portion of boronic acid (0.5 equiv) as a degassed solution.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over

    
     and concentrate.
    
Protocol B: The "Incredible Bulk" (Pd-PEPPSI-IPent)

Target: Tetra-ortho substituted biaryls (e.g., 2,6-disubstituted aryl halide + 2,6-disubstituted boronic acid). Rationale: The IPent (Isopentyl) variant of the PEPPSI catalyst provides "flexible bulk." The alkyl chain can swing away to open the coordination sphere for the massive incoming nucleophile, then snap back to force reductive elimination.

Materials
  • Catalyst: Pd-PEPPSI-IPent (or Pd-PEPPSI-IPr for slightly less hindrance).

  • Base:

    
     (solid pellets, crushed) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane (Anhydrous).

  • Substrates: Aryl Chloride (1.0 equiv), Boronic Acid (2.0 equiv).

Step-by-Step Methodology
  • Preparation: This reaction is best performed in a glovebox due to the hygroscopic nature of strong bases, though Schlenk technique is acceptable.

  • Charge: Add Aryl Chloride (1.0 mmol), Boronic Acid (2.0 mmol), crushed

    
     (6.0 mmol, 6.0 equiv), and Pd-PEPPSI-IPent  (0.05 mmol, 5 mol%).
    
    • Note: Higher base loading (6 equiv) helps stabilize the boronate equilibrium in this specific non-aqueous/low-water system.

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL).

  • Activation: Seal and heat to 60–80°C .

    • Observation: The reaction mixture often turns from yellow to dark brown/black. This is normal for PEPPSI systems.

  • Timecourse: These reactions are slower. Run for 24 hours.

  • Quench: Carefully quench with saturated

    
     (exothermic if excess KOH remains).
    
Troubleshooting & Decision Logic

Use the following logic flow to diagnose failure modes and select the correct optimization path.

OptimizationTree Start Start: Hindered Coupling BulkCheck Substrate Bulk? Start->BulkCheck DiOrtho Di-Ortho (2,6-Ar-X + Ar-B) BulkCheck->DiOrtho TetraOrtho Tetra-Ortho (2,6-Ar-X + 2,6-Ar-B) BulkCheck->TetraOrtho ProtocolA Protocol A: XPhos Pd G4 K3PO4 / Dioxane / H2O DiOrtho->ProtocolA ProtocolB Protocol B: Pd-PEPPSI-IPent KOH / Dioxane TetraOrtho->ProtocolB Failure Low Yield? ProtocolA->Failure CheckByprod Check Byproduct Failure->CheckByprod Deboronated Ar-H Found (Protodeboronation) CheckByprod->Deboronated Ar-H SM_Recov SM Recovered (Catalyst Death) CheckByprod->SM_Recov Ar-X Fix1 Switch to Boronic Ester (Pinacol) or MIDA Deboronated->Fix1 Fix2 Increase Temp OR Switch to G4 Precatalyst SM_Recov->Fix2

Figure 2: Decision tree for ligand selection and troubleshooting common failure modes in hindered couplings.

References
  • Barder, T. E., et al. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]

  • Bruno, N. C., et al. (2013). "Buchwald G3 and G4 Precatalysts: A New Family of Air- and Moisture-Stable Pd Precatalysts." Chemical Science. [Link]

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls." Angewandte Chemie International Edition. [Link]

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Speciation, and Design of Improved Conditions." Chemical Communications. [Link]

Sources

Strategic Utilization of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol Guide

Introduction: The "Magic Methyl" & Fluorine Synergy

In modern drug discovery, the transition from "flat" aromatic leads to three-dimensional, metabolically stable clinical candidates is a critical hurdle. 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid represents a highly specialized building block designed to address three simultaneous challenges in lead optimization: Conformational Control , Metabolic Stability , and Electronic Tuning .

This guide details the strategic application of this boronic acid in Suzuki-Miyaura cross-coupling reactions, specifically focusing on its utility in generating atropisomerically stable biaryls and modulating physicochemical properties (LogP/LogD).

Key Structural Features & Design Rationale
FeatureMedicinal Chemistry FunctionMechanism of Action
2-Methyl Group Conformational Lock Induces a dihedral twist (

) relative to the coupled ring, breaking planarity and potentially creating axial chirality (atropisomerism).
3,5-Difluoro Motif Metabolic Blockade Blocks the highly reactive ortho and meta positions from CYP450-mediated oxidation; lowers the pKa of the phenol ether.
4-Ethoxy Group Lipophilic Anchor Provides a capped H-bond acceptor; the ethyl tail adds steric bulk and lipophilicity compared to a methoxy group.
Boronic Acid Synthetic Handle Enables Suzuki-Miyaura coupling; however, the ortho-methyl group significantly retards transmetalation, requiring specialized catalytic systems.

Medicinal Chemistry Applications

The "Ortho-Effect" in Kinase Inhibitor Design

Many kinase inhibitors (e.g., Imatinib, Nilotinib) rely on a "gatekeeper" residue interaction or a hydrophobic pocket fill. The 2-methyl substituent on this boronic acid is a classic tool to force the biaryl system out of planarity.

  • Benefit: This twist can improve solubility by disrupting crystal packing energy (breaking "brick-wall" stacking).

  • Selectivity: The non-planar conformation can fit into specific hydrophobic clefts that flat analogs cannot access.

Modulation of Physicochemical Properties

The 3,5-difluoro-4-ethoxy pattern is a "privileged" substructure.

  • Electronic Effect: The two fluorine atoms withdraw electron density from the ring (

    
    ), lowering the electron density of the aromatic system. This reduces the risk of oxidation to reactive quinone-methides.
    
  • Lipophilicity: The ethoxy group (+0.38

    
    ) balances the polarity of the fluorines, maintaining a favorable LogD for membrane permeability.
    
Atropisomerism Considerations

When coupled to another bulky aromatic system (e.g., a substituted pyridine or pyrimidine), the 2-methyl group may create a high rotational energy barrier (


 kcal/mol).
  • Risk: Uncontrolled atropisomerism leads to inseparable mixtures of enantiomers.

  • Opportunity: If the barrier is high enough (

    
     kcal/mol), the atropisomer can be isolated as a single enantiomer drug (e.g., Sotorasib).
    

Experimental Protocol: High-Efficiency Suzuki-Miyaura Coupling

Challenge: The ortho-methyl group creates significant steric hindrance around the boron center. Standard catalysts (e.g., Pd(PPh


)

) often fail due to slow transmetalation, leading to protodeboronation (loss of the boron group) before coupling occurs.

Solution: Use of electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and accelerate transmetalation.

Reaction Pathway & Logic

SuzukiCoupling ArX Aryl Halide (Ar-X) (Electrophile) OxAdd Oxidative Addition (Ar-Pd-X) ArX->OxAdd Boronic 4-Ethoxy-3,5-difluoro-2-methyl phenylboronic Acid (Nucleophile) TransMet Transmetalation (Rate Limiting Step due to 2-Me) Boronic->TransMet Activated by Base SideRxn Protodeboronation (Side Product) Boronic->SideRxn Slow Transmetalation Pd_Cat Pd-G3-XPhos (Precatalyst) Pd_Cat->OxAdd Base K3PO4 (aq) (Activator) Base->Boronic OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim Product Coupled Biaryl Product RedElim->Product

Figure 1: Mechanistic pathway highlighting the critical transmetalation bottleneck caused by the 2-methyl steric hindrance.

Step-by-Step Protocol

Reagents:

  • Boronic Acid: 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (1.2 - 1.5 equiv).

  • Aryl Halide: 1.0 equiv (Bromides or Iodides preferred; Chlorides require XPhos or SPhos).

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (0.02 - 0.05 equiv).

    • Why? These precatalysts rapidly generate the active monoligated Pd(0) species essential for hindered couplings.

  • Base: K

    
    PO
    
    
    
    (2.0 - 3.0 equiv, 0.5 M aqueous solution).
    • Why? Phosphate is mild enough to prevent base-sensitive functional group degradation but strong enough to activate the boronic acid.

  • Solvent: 1,4-Dioxane or THF.

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and Pd-Catalyst (2-5 mol%).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

    • Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 - 0.2 M relative to halide).

  • Base Addition: Add the degassed K

    
    PO
    
    
    
    solution
    (2.0 equiv).
  • Reaction: Heat the mixture to 80°C - 100°C for 2-12 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the mass of the product and the "de-boronated" side product (4-ethoxy-3,5-difluorotoluene).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate and water.

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (Silica gel).

    • Note: The product will likely be less polar than the starting boronic acid but similar to the de-boronated byproduct. A gradient of Hexanes/EtOAc is usually effective.

QC & Characterization Guide

Validating the structure of the coupled product requires specific attention to the fluorine and methyl signals.

TechniqueExpected Signal / ObservationDiagnostic Value
1H NMR Methyl: Singlet or doublet (if long-range coupled) at

2.1 - 2.4 ppm. Ethoxy: Quartet (

4.0-4.2) and Triplet (

1.3-1.5).
Confirms the presence of the 2-Me and 4-OEt groups. The integration must match the aryl protons.
19F NMR Two Fluorines: Typically a singlet (if equivalent) or two doublets (if atropisomerism makes them non-equivalent) around

-110 to -130 ppm.
Critical: If the signal disappears, defluorination occurred. If it splits into complex multiplets, check for atropisomers.
13C NMR C-F Coupling: Large doublets (

Hz) for the C-F carbons.
Confirms the integrity of the fluorinated ring.
LC-MS M+H or M+Na: Matches expected mass.Watch for M-H (deboronated) mass in the crude trace.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert gas. Boronic acids can dehydrate to form boroxines (anhydrides) over time. This is reversible in the aqueous reaction conditions but can affect weighing accuracy.

  • Protodeboronation Risk: In the presence of strong acids or prolonged heating without reaction, the boronic acid group can be replaced by a proton. Ensure the catalyst is active to consume the starting material quickly.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with 5-Membered Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Fluorine in Medicinal Chemistry

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Atropisomerism in Drug Discovery

    • LaPlante, S. R., et al. (2011).[2] Atropisomerism in drug discovery and development. Journal of Medicinal Chemistry, 54(20), 7005-7022. Link

  • Boronic Acid Stability

    • Hall, D. G. (Ed.).[3] (2011).[2][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid as an intermediate for OLED materials

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Intermediate for High-Efficiency OLED Materials[1][2]

Abstract

This technical guide details the handling, synthesis, and application of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (EDM-PBA).[1] As a highly functionalized organoboron intermediate, EDM-PBA is critical in the design of "Push-Pull" systems for Organic Light-Emitting Diodes (OLEDs), specifically Thermally Activated Delayed Fluorescence (TADF) emitters and host materials. This document addresses the specific synthetic challenges posed by this molecule—namely, the steric hindrance of the ortho-methyl group and the susceptibility of the fluorinated ring to protodeboronation. Optimized protocols for Suzuki-Miyaura cross-coupling are provided to ensure high yields and reproducibility.[1]

Material Science Context: The "Push-Pull" Architecture

In OLED design, the precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is paramount. EDM-PBA serves as a specialized building block that offers three distinct electronic and structural advantages:

  • Electronic Tuning (F & OEt): The 3,5-difluoro substituents exert a strong inductive electron-withdrawing effect (-I), lowering the LUMO level to facilitate electron injection.[1] Conversely, the 4-ethoxy group acts as a mesomeric electron donor (+M), raising the HOMO. This combination creates a localized dipole, essential for intramolecular charge transfer (ICT).[1]

  • Steric Control (2-Me): The ortho-methyl group introduces steric bulk.[1] When coupled to an acceptor core (e.g., Triazine or Pyrimidine), this bulk forces the phenyl ring to twist out of coplanarity. This twist decouples the donor and acceptor orbitals, reducing the singlet-triplet energy gap (

    
    ), a requirement for efficient TADF mechanisms.
    
  • Solubility: The ethoxy chain disrupts crystalline packing, improving the solubility of the final OLED material in organic solvents, which is crucial for solution-processed OLEDs (e.g., spin-coating or inkjet printing).

Protocol A: Synthesis of EDM-PBA

Note: If sourcing commercially, skip to Protocol B. This protocol is for the de novo synthesis from the aryl bromide precursor.

Objective: Synthesis of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid via Cryogenic Lithiation.

Reagents & Equipment[1][2]
  • Precursor: 1-Bromo-4-ethoxy-3,5-difluoro-2-methylbenzene (1.0 eq)[1]

  • Lithiating Agent: n-Butyllithium (2.5 M in hexanes, 1.1 eq)

  • Boron Source: Triisopropyl borate (B(OiPr)

    
    , 1.2 eq) — Preferred over Trimethyl borate due to reduced aggregation.
    
  • Solvent: Anhydrous THF (dried over Na/Benzophenone or molecular sieves).

  • Quench: 2M HCl.

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon flow. Equip with a low-temperature thermometer and a magnetic stir bar.[1]

  • Solvation: Dissolve the aryl bromide precursor in anhydrous THF (0.5 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Insight: The 3,5-difluoro substitution acidifies the ring protons. Fast addition or higher temperatures can lead to ortho-lithiation (Li-H exchange) adjacent to the fluorines rather than Li-Br exchange.[1]

  • Equilibration: Stir at -78°C for 1 hour to ensure complete Lithium-Halogen exchange.

  • Borylation: Add Triisopropyl borate dropwise.[1] The solution may become viscous.[1]

  • Warming: Allow the reaction to warm slowly to room temperature (RT) over 4 hours.

  • Hydrolysis: Cool to 0°C and quench with 2M HCl until pH < 3. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate. Recrystallize from Hexane/Acetate to obtain a white solid.[1]
    
Protocol B: Optimized Suzuki-Miyaura Coupling

Challenge: This step is the primary failure point. The ortho-methyl group hinders the transmetallation step, while the electron-deficient fluorinated ring makes the C-B bond labile to base-catalyzed protodeboronation (where the Boron is replaced by Hydrogen, destroying the functionality).

Solution: Use a highly active precatalyst (Buchwald G3 or SPhos) and a mild, anhydrous base system.

Experimental Workflow (DOT Diagram)

SuzukiWorkflow cluster_side Competing Side Reaction Start Reagents: 1. EDM-PBA (1.2 eq) 2. Aryl Halide (1.0 eq) 3. Base (K3PO4) Reaction Reaction: 100°C, 12-24h Argon Atm. Start->Reaction Cat Catalyst System: Pd-XPhos G3 or Pd(OAc)2 + SPhos Cat->Reaction  Catalysis Solvent Solvent: Toluene/Water (10:1) *Degassed* Solvent->Reaction Check Checkpoint: TLC/LC-MS Look for Protodeboronation Reaction->Check Proto Protodeboronation: Loss of B(OH)2 -> Ar-H Caused by excess H2O/Base Reaction->Proto Check->Reaction Incomplete Workup Workup: Filter Celite -> Extract -> Column Check->Workup Conversion >95%

Figure 1: Optimized Suzuki Coupling Workflow highlighting critical catalyst choice and the risk of protodeboronation.

Detailed Protocol
  • Reagent Loading: In a glovebox or under Argon, charge a reaction vial with:

    • Aryl Halide Partner (e.g., 2-Chloro-4,6-diphenyl-1,3,5-triazine): 1.0 eq

    • EDM-PBA: 1.2 - 1.5 eq (Excess required to account for minor deboronation).

    • Base: K

      
      PO
      
      
      
      (tribasic, anhydrous, finely ground): 3.0 eq.
    • Catalyst: XPhos Pd G3 (2-3 mol%).[1]

      • Why: XPhos and SPhos are bulky, electron-rich phosphines that facilitate oxidative addition into chlorides and, crucially, accelerate reductive elimination in sterically hindered (ortho-substituted) systems.

  • Solvent System: Add Toluene:Water (10:1 ratio).[1]

    • Note: Strictly degas solvents (sparge with Argon for 20 mins) before addition.[1] Oxygen poisons the Pd(0) species.[1]

  • Reaction: Seal the vial and heat to 100°C for 12–24 hours.

  • Monitoring: Monitor by LC-MS.

    • Target Mass: [M+H]+ of coupled product.

    • By-product Watch: Look for the mass of "EDM-H" (1-ethoxy-2,4-difluoro-5-methylbenzene), which indicates protodeboronation.[1] If this is high, reduce water content in the next run or switch to anhydrous Dioxane/CsF conditions.

Data Summary & Troubleshooting
Comparison of Catalyst Systems for EDM-PBA Coupling
Catalyst SystemLigand TypeYield (Isolated)Protodeboronation RiskNotes
Pd(PPh

)

Standard< 40%HighToo slow for hindered 2-Me group; allows time for side reactions.[1]
Pd(OAc)

+ SPhos
Buchwald (Biaryl)85-92%LowExcellent for sterically hindered substrates.[1]
XPhos Pd G3 Precatalyst90-95% Very LowRapid activation; highly recommended for scale-up.[1]
Pd(dppf)Cl

Bidentate60%ModerateGood for large scale but lower yield than SPhos/XPhos here.[1]
Troubleshooting Guide (Self-Validating)
  • Problem: Low yield, high starting material recovery.

    • Cause: Catalyst deactivation (O

      
      ) or failed oxidative addition.[1]
      
    • Validation: Check color.[1] Pd(0) precipitation often looks like "palladium black" dust.[1] If solution stays clear/yellow but no reaction, oxidative addition failed.[1] Switch to XPhos Pd G3.

  • Problem: Product mass is correct, but yield is low; significant "de-boronated" species found.

    • Cause: Protodeboronation.[1][2][3][4][5] The base is too strong or water content is too high.[1]

    • Fix: Switch base from K

      
      CO
      
      
      
      to K
      
      
      PO
      
      
      or KF.[1] Reduce water ratio to 20:1 or use anhydrous Dioxane.[1]
References
  • Synthesis and Properties of Fluorinated Phenylboronic Acids

    • Structural analysis and acidity constants of fluorin
    • Source: [Zarzeczańska, D. et al. "Fluorinated Boronic Acids: Acidity and Hydrolytic Stability."[6] Eur. J. Inorg.[1][4] Chem. (2017)]([Link]]

  • Mechanisms of Protodeboronation

    • Detailed kinetics on why fluorin
    • Source: [Cox, P.A. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." J. Am. Chem. Soc.[1] (2017)]([Link]]

  • Suzuki Coupling of Hindered Substrates

    • Protocols for coupling ortho-substituted aryl boronic acids using SPhos/XPhos.[1]

    • Source: [Martin, R. & Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Sulfonates." J. Am. Chem. Soc.[1] (2008)]([Link]]

  • OLED Material Design (TADF)

    • Role of steric twist and fluorine substitution in TADF emitters.[1]

    • Source: [Im, Y. et al. "Recent Progress in the Development of High-Efficiency, Narrow-Bandwidth TADF Emitters." Chem. Mater.[1][7] (2017)]([Link]]

Sources

C-C bond formation strategies with 2-methyl substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The Suzuki-Miyaura cross-coupling of 2-methylphenylboronic acid (and its derivatives) presents a classic "ortho-effect" paradox in medicinal chemistry. While the 2-methyl biaryl scaffold is ubiquitous in drug discovery (e.g., angiotensin II receptor antagonists like Valsartan), the synthesis is frequently plagued by low yields.

The Scientific Challenge: The 2-methyl substituent introduces significant steric bulk proximal to the boron center. This creates a kinetic bottleneck at the transmetallation step . Concurrently, ortho-substituted boronic acids are electronically predisposed to protodeboronation (hydrolysis of the C-B bond to C-H), a side reaction that often proceeds faster than the desired cross-coupling.

This guide provides a self-validating workflow to overcome these competing rates, utilizing advanced ligand design (Buchwald dialkylbiaryl phosphines) and NHC-Pd systems (PEPPSI).

Mechanistic Insight: The Race Against Hydrolysis

To optimize yield, one must understand the competition between the productive catalytic cycle and the destructive side pathway.

  • Transmetallation (Productive): Requires the palladium center to accommodate the steric bulk of the 2-methyl group. Standard ligands (PPh3, dppf) fail here because they cannot create the necessary "pocket" or are not electron-rich enough to facilitate the transfer.

  • Protodeboronation (Destructive): Base-catalyzed hydrolysis.[] The 2-methyl group accelerates this by relieving steric strain upon C-B bond cleavage.[] If transmetallation is slow, the boronic acid pool is depleted by hydrolysis before it can couple.

Diagram 1: Kinetic Competition in Ortho-Substituted Coupling

The following diagram illustrates the critical branching point where the reaction succeeds or fails.

SuzukiMechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Aryl Halide TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Steric Barrier Boron 2-Methylphenylboronic Acid (Substrate) Boronate Activated Boronate [Ar-B(OH)3]- Boron->Boronate + Base (OH-) Boronate->TransMet Productive Path Deboron Protodeboronation (Toluene/Benzene Byproduct) Boronate->Deboron Fast Hydrolysis (Major Failure Mode) Prod Reductive Elimination (Biaryl Product) TransMet->Prod Prod->Start Regenerate Pd(0)

Figure 1: The "Death Valley" of Suzuki coupling.[] Success depends on accelerating Transmetallation (Red) to outcompete Protodeboronation (Grey).[]

Strategic Pillars for Optimization

Strategy A: Ligand Selection (The Buchwald Solution)

For 2-methyl substrates, electron-rich, bulky dialkylbiaryl phosphines are non-negotiable.[]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups on the biaryl backbone provide secondary interactions with the Pd center, stabilizing it while the cyclohexyl groups create a large enough void volume to accept the 2-methyl boronic acid.

  • XPhos: Preferred if the aryl halide partner is also sterically hindered (e.g., 2,6-disubstituted).

Strategy B: The "Anhydrous" Base Protocol

Standard aqueous Suzuki conditions (Toluene/Water) often lead to rapid deboronation of 2-methyl species.[]

  • Solution: Use K3PO4 or K2CO3 in dry solvents (Dioxane or Toluene) with strictly controlled water equivalents (0.1% to 1% v/v) or use anhydrous bases that generate trace water in situ.[]

Strategy C: Pre-Catalyst Architecture

Avoid mixing Pd(OAc)2 and Ligand in situ.[] This generates inconsistent active species.[][2]

  • Recommendation: Use Pd-G3 or Pd-G4 precatalysts (e.g., SPhos-Pd-G3).[] These ensure a 1:1 Pd:Ligand ratio and rapid initiation even at lower temperatures, reducing the thermal window where deboronation occurs.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" SPhos Method

Best for: General synthesis of 2-methyl biaryls with standard aryl bromides/chlorides.[]

Reagents:

  • Aryl Halide (1.0 equiv)[]

  • 2-Methylphenylboronic acid (1.5 equiv - Note: Excess is crucial to buffer against deboronation)[]

  • Catalyst: SPhos-Pd-G3 (1.0 - 2.0 mol%)[]

  • Base: K3PO4 (Tribasic potassium phosphate), finely ground (2.0 - 3.0 equiv)[]

  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane (anhydrous)[]

  • Temperature: 80°C - 100°C[]

Step-by-Step Workflow:

  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 2-Methylphenylboronic acid (1.5 mmol), K3PO4 (2.0 mmol), and SPhos-Pd-G3 (0.02 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles).[] Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed Toluene (4 mL) and degassed Water (0.4 mL) via syringe.

    • Variation: If the substrate is highly hydrolytically unstable, use anhydrous 1,4-Dioxane (4 mL).

  • Reaction: Place in a pre-heated block at 80°C. Stir vigorously (>800 rpm).

    • Why? Suzuki coupling is biphasic; mass transfer limits the rate.

  • Monitoring: Monitor by HPLC/UPLC after 1 hour. Look for the "des-bromo" starting material (reduction) or toluene (deboronation).[]

  • Workup: Cool to RT. Filter through a pad of Celite/Silica. Elute with EtOAc. Concentrate and purify.

Protocol B: The PEPPSI-IPr Method (NHC Route)

Best for: Highly hindered partners or electron-poor boronic acids where phosphines fail.[]

Reagents:

  • Catalyst: PEPPSI-IPr (1.0 mol%)[]

  • Base: K2CO3 (2.0 equiv) or KOtBu (mildly anhydrous conditions)[]

  • Solvent: Technical grade Isopropanol (IPA) or Dioxane.[]

Step-by-Step Workflow:

  • Charge Aryl Halide (1.0 mmol), Boronic Acid (1.3 equiv), K2CO3 (2.0 mmol), and PEPPSI-IPr (10 mg) into a vial.

  • Purge with inert gas.[]

  • Add IPA (4 mL).

  • Heat to 60°C (mild) or 80°C.

  • Note: The NHC ligand (IPr) is extremely bulky and electron-donating, pushing the transmetallation step aggressively.

Performance Comparison Data

VariableStandard ConditionsOptimized Conditions (Protocol A)Optimized Conditions (Protocol B)
Ligand/Cat PPh3 / Pd(OAc)2SPhos / Pd-G3 PEPPSI-IPr
Boronic Acid Equiv 1.11.5 - 2.0 1.3
Solvent DMF/WaterToluene/Water (10:[]1)Isopropanol or Dioxane
Base Na2CO3K3PO4K2CO3
Typical Yield < 30%85 - 95% 80 - 90%
Main Byproduct ProtodeboronationMinimalMinimal

Troubleshooting & Optimization Logic

If the standard protocols yield <50%, follow this decision tree to diagnose the failure mode.

Diagram 2: Optimization Decision Tree

OptimizationTree Start Reaction Yield < 50% CheckByprod Analyze Reaction Mixture (LCMS) Start->CheckByprod Deboron High Deboronation? (Ar-H observed) CheckByprod->Deboron StartMat Intact Aryl Halide? (No reaction) CheckByprod->StartMat Homo Homocoupling? (Ar-Ar dimer) CheckByprod->Homo Sol1 1. Switch to Anhydrous Dioxane 2. Use MIDA Boronate Ester 3. Slow addition of Boronic Acid Deboron->Sol1 Sol2 1. Switch to XPhos or PEPPSI-IPr 2. Increase Temp to 110°C 3. Change Halide (Cl -> Br -> I) StartMat->Sol2 Sol3 1. Degas solvents thoroughly 2. Reduce Catalyst Loading 3. Switch solvent to Toluene Homo->Sol3

Figure 2: Diagnostic workflow for troubleshooting failed couplings with 2-methylphenylboronic acid.

References

  • Buchwald, S. L., et al. (2005). "Suzuki-Miyaura Coupling of Hindered Aryl Boronic Acids."[] Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction."[] Chemistry – A European Journal. [Link][]

  • Lloyd-Jones, G. C., et al. (2008). "Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society. [Link]

  • Burke, M. D., et al. (2007). "Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society. [Link]

Sources

Scalable Process Development for 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable reaction procedures for 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid Content Type: Application Note & Protocol

Executive Summary

Target Molecule: 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (CAS: 2096335-57-6) Primary Application: Intermediate for liquid crystals and kinase inhibitors (e.g., FGFR modulators). Synthesis Challenge: The primary difficulty lies in the precise installation of the ortho-methyl group relative to the boronic acid, while maintaining the 3,5-difluoro-4-alkoxy substitution pattern. Standard electrophilic aromatic substitution on 3,5-difluorophenol derivatives often yields the unwanted regioisomer.

This guide details a regioselective, scalable 4-step protocol starting from the commodity chemical 2,6-difluorophenol. The process prioritizes thermodynamic control and cost-effective reagents (Kumada coupling) over cryogenic organolithium chemistry where possible.

Retrosynthetic Analysis

To ensure scalability, we avoid routes requiring expensive starting materials like 3,5-difluoro-2-methylphenol (which often leads to regioisomeric impurities). Instead, we build the core from 2,6-difluorophenol, utilizing the symmetry of the intermediate to direct the final bromination.

Retrosynthesis Target Target: 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid Precursor Precursor: 2-Bromo-4-ethoxy-3,5-difluorotoluene Target->Precursor Miyaura or Grignard Borylation Intermediate Intermediate: 4-Ethoxy-3,5-difluorotoluene Precursor->Intermediate Regioselective Bromination (Ortho to Methyl) Start Starting Material: 2,6-Difluorophenol Intermediate->Start 1. Bromination 2. Ethylation 3. Methylation (Kumada/Suzuki)

Figure 1: Retrosynthetic strategy leveraging symmetry to ensure regiochemical purity.

Detailed Process Description

Stage 1: Construction of the Core Scaffold

Objective: Synthesize 1-Bromo-4-ethoxy-3,5-difluorobenzene . Rationale: Direct methylation of phenols is prone to C- vs O-alkylation competition. It is more robust to install the bromine (blocking group/functional handle) first, then lock the ether.

Protocol 1.1: Bromination of 2,6-Difluorophenol
  • Reagents: 2,6-Difluorophenol (1.0 eq), Bromine (1.05 eq), Acetic Acid (Solvent).

  • Mechanism: The hydroxyl group directs the electrophilic bromine to the para position. The ortho positions are blocked by fluorine.

  • Procedure:

    • Dissolve 2,6-difluorophenol in glacial acetic acid (5 vol).

    • Add Br2 dropwise at 15–20°C (Exothermic).

    • Stir at RT for 2 hours.

    • Quench: Pour into ice water. Filter the white solid precipitate.

    • Yield: >90%. Product: 4-Bromo-2,6-difluorophenol .

Protocol 1.2: O-Alkylation (Etherification)
  • Reagents: 4-Bromo-2,6-difluorophenol (1.0 eq), Ethyl Iodide (1.2 eq), K2CO3 (1.5 eq), Acetone or DMF.

  • Scalability Note: Use DMF for faster kinetics at scale, or Acetone for easier solvent removal.

  • Procedure:

    • Charge reactor with phenol derivative, K2CO3, and solvent.

    • Add Ethyl Iodide. Heat to 60°C for 4 hours.

    • Workup: Filter inorganic salts. Concentrate solvent.[1] Partition between Heptane/Water to remove DMF.

    • Product: 1-Bromo-4-ethoxy-3,5-difluorobenzene .

Stage 2: The Methylation (Kumada Coupling)

Objective: Convert the Aryl-Bromide to 4-Ethoxy-3,5-difluorotoluene . Critical Insight: Traditional lithiation (nBuLi + MeI) requires -78°C, which is costly at scale. A Nickel-catalyzed Kumada coupling allows this transformation at 0°C to RT.

Protocol 2.1: Kumada Cross-Coupling
  • Reagents:

    • Substrate: 1-Bromo-4-ethoxy-3,5-difluorobenzene (1.0 eq)

    • Grignard: MeMgBr (3.0 M in ether, 1.2 eq)

    • Catalyst: Ni(dppp)Cl2 (1 mol%)

    • Solvent: THF (anhydrous)

  • Procedure:

    • Dissolve substrate and Ni catalyst in THF under Nitrogen.

    • Cool to 0°C.

    • Slowly add MeMgBr (maintain internal temp < 10°C).

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Carefully add dilute HCl (1M).

    • Extraction: Extract with MTBE. Dry over MgSO4.[1]

    • Purification: Distillation (if liquid) or short silica plug.

    • Product: 4-Ethoxy-3,5-difluorotoluene .

Stage 3: Regioselective Bromination

Objective: Synthesize 2-Bromo-4-ethoxy-3,5-difluorotoluene . Mechanism: The substrate has two open positions (C2 and C6). Due to symmetry, they are equivalent. The Methyl group (activator) and Fluorine (ortho-director) cooperatively direct the incoming Bromine to the position ortho to the Methyl group.

Protocol 3.1: Electrophilic Bromination
  • Reagents: NBS (N-Bromosuccinimide, 1.05 eq), H2SO4 (0.1 eq), Acetonitrile (ACN).

  • Why NBS? easier handling than liquid bromine for this specific regiocontrol.

  • Procedure:

    • Dissolve 4-Ethoxy-3,5-difluorotoluene in ACN.

    • Add NBS in portions at RT.

    • Add catalytic H2SO4. Stir at 40°C.

    • Monitor by HPLC. Stop when di-bromo impurity starts forming (>2%).

    • Workup: Remove solvent.[2][3] Wash with NaHSO3 (to remove Br2) and NaHCO3.

    • Crystallization: Recrystallize from Hexane/EtOH if solid, or distill.

Stage 4: Borylation (The Critical Step)

Objective: 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid . Method: Grignard Formation followed by Borate Trapping. This is preferred over Miyaura borylation (Pd-catalyzed) for cost reasons unless functional group tolerance is an issue (not the case here).

Protocol 4.1: Grignard Borylation
  • Reagents:

    • Precursor: 2-Bromo-4-ethoxy-3,5-difluorotoluene

    • Magnesium Turnings (1.2 eq)

    • Trimethyl Borate (B(OMe)3) (2.0 eq)

    • Solvent: THF (Dry)[4]

  • Procedure:

    • Grignard Initiation: Activate Mg turnings with Iodine/heat. Add 5% of the bromide solution in THF to initiate (exotherm).

    • Addition: Add remaining bromide solution dropwise to maintain gentle reflux. Reflux for 1 hour to ensure complete insertion.

    • Borylation: Cool the Grignard solution to -20°C .

    • Add Trimethyl Borate dropwise (Keep temp < -10°C).

    • Warm to RT and stir for 1 hour.

    • Hydrolysis: Cool to 0°C. Add 2N HCl to pH 1. Stir vigorously for 30 mins to hydrolyze the boronate ester.

    • Isolation: Extract with Ethyl Acetate.

    • Purification: Boronic acids often form anhydrides (trimers). Recrystallize from Water/Acetonitrile or Water/Acetone to obtain the free acid.

Quantitative Data Summary

ParameterStage 1 (Core)Stage 2 (Methylation)Stage 3 (Bromination)Stage 4 (Borylation)
Reagent Cost LowMedium (Grignard/Ni)LowLow
Temp Range 20°C0°C to 25°C40°C-20°C to Reflux
Typical Yield 85-92%75-85%80-88%65-75%
Key Impurity Di-bromo speciesHomocoupling (Ar-Ar)Di-bromo / IsomerBoronic Anhydride
Purification FiltrationDistillationCrystallizationCrystallization

Workflow Visualization

Workflow Step1 Step 1: Bromination Start: 2,6-Difluorophenol Reagent: Br2/AcOH Temp: 20°C Step2 Step 2: Etherification Reagent: EtI, K2CO3 Solvent: DMF Temp: 60°C Step1->Step2 Step3 Step 3: Kumada Coupling Reagent: MeMgBr, Ni(dppp)Cl2 Solvent: THF Temp: 0°C -> RT Step2->Step3 Step4 Step 4: Regio-Bromination Reagent: NBS, H2SO4 Target: Ortho to Methyl Temp: 40°C Step3->Step4 Step5 Step 5: Borylation 1. Mg/THF 2. B(OMe)3 (-20°C) 3. HCl Hydrolysis Step4->Step5

Figure 2: Linear process flow for the synthesis of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid.

Troubleshooting & Quality Control

Boronic Acid Dehydration (Anhydride Formation)
  • Issue: The final product often exists as a mixture of the free acid (monomer) and the cyclic trimer (boroxine anhydride). This affects stoichiometry in subsequent Suzuki couplings.

  • Solution: While not strictly an impurity, consistent stoichiometry is required.

    • Protocol: Dissolve the crude solid in minimal 1N NaOH (converts all to boronate salt). Wash with ether (removes organics). Acidify aqueous layer carefully to reprecipitate the free boronic acid.

    • Analytical: Use qNMR (Quantitative NMR) with an internal standard to determine the exact weight % of active boronic acid.

Regioisomer Control in Stage 3
  • Risk: If the reaction in Stage 3 runs too hot or with excess NBS, bromination may occur on the benzylic methyl group (radical mechanism) rather than the ring.

  • Control: Keep the reaction in the dark (wrap reactor in foil) to inhibit radical pathways. Use a polar solvent like Acetonitrile which favors ionic electrophilic substitution.

References

  • Miyaura Borylation & Cross-Coupling

    • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[5] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes. J. Org.[6] Chem. Link

  • Kumada Coupling for Methylation

    • Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. J. Am. Chem. Soc. Link

  • Fluorinated Phenol Synthesis (Analogous Protocols)

    • Patents describing synthesis of 3,5-difluoro-4-methylphenylboronic acid (CN103951688A) provide foundational conditions for the fluorinated scaffold. Link

  • Boronic Acid Purification

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chem. Soc. Rev. Link

Sources

Troubleshooting & Optimization

Optimizing catalyst loads for 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Optimizing Catalyst Loads for 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid Reactions

Welcome to the technical support center for reactions involving 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sterically hindered and electronically distinct substrate in cross-coupling reactions. Our goal is to provide you with the expertise and practical insights needed to troubleshoot common issues and optimize your catalyst loads for efficient, high-yielding transformations.

Introduction: Understanding the Substrate

4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid presents a unique set of challenges in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its structure features:

  • Steric Hindrance: The ortho-methyl and ortho-ethoxy groups significantly crowd the boronic acid moiety. This steric bulk can impede the crucial transmetalation step in the catalytic cycle.[1][2]

  • Electronic Effects: Two electron-withdrawing fluorine atoms modify the electronic properties of the aryl ring, which can influence the nucleophilicity of the organoboron species.

These features necessitate careful optimization of reaction parameters, with catalyst selection and loading being paramount for success. This guide provides a systematic approach to achieving that optimization.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with this substrate.

Q1: My reaction is showing low or no conversion. What is the first thing I should check?

A1: The most common culprits for low conversion are related to the catalyst system and the stability of the boronic acid.[3]

  • Catalyst Activity: The primary suspect is the activity of your palladium catalyst. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[3][4] Crucially, the reaction mixture must be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4][5]

  • Ligand Choice: Due to the steric hindrance of the substrate, standard ligands like triphenylphosphine (PPh₃) are often insufficient. You require bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition and reductive elimination steps.[3][6][7]

  • Boronic Acid Instability (Protodeboronation): Boronic acids can degrade via protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is often accelerated in aqueous basic conditions.[3][8][9] Confirm the purity of your starting boronic acid via NMR before use.

Q2: I'm observing significant formation of a homocoupled biaryl byproduct from my boronic acid. How can I minimize this?

A2: Homocoupling of boronic acids is typically promoted by the presence of Pd(II) species and oxygen.[4][8]

  • Ensure Complete Precatalyst Reduction: If using a Pd(II) source, its reduction to Pd(0) can sometimes proceed via a pathway that homocouples two boronic acid molecules.[4][8] Using a Pd(0) source directly (e.g., Pd₂(dba)₃) can sometimes mitigate this, but rigorous degassing is still the most critical factor.

  • Control Oxygen Levels: Meticulously deoxygenate your solvents and maintain an inert (Argon or Nitrogen) atmosphere throughout the reaction setup and duration. Higher oxygen levels are directly linked to increased homocoupling.[4]

  • Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling versus the desired cross-coupling.[5][10] Sometimes, switching to a non-aqueous solvent system or a milder base can reduce this side reaction.

Q3: What is a typical starting catalyst loading for a challenging substrate like this?

A3: For sterically hindered substrates, a higher initial catalyst loading is often required compared to simpler couplings. A good starting point for optimization is typically in the range of 1-3 mol% for the palladium source and a slightly higher ratio for the ligand (e.g., Ligand:Pd ratio of 1.1:1 to 2:1, depending on the ligand).[11] In some highly challenging cases, loadings up to 5 mol% might be explored initially, but the goal of optimization is to reduce this as much as possible.[12]

Q4: Can I use a boronic ester instead of the acid? What are the advantages?

A4: Yes, and it is often highly recommended. Boronic esters, particularly pinacol esters (Bpin) or MIDA boronates, offer significantly greater stability towards protodeboronation compared to boronic acids.[9][13] MIDA boronates are exceptionally stable and participate in a "slow-release" of the active boronic acid under aqueous basic conditions, keeping its ambient concentration low and minimizing side reactions.[13] This can be a very effective strategy for improving yields with unstable substrates.

Systematic Troubleshooting & Optimization Guide

When initial attempts fail, a structured approach is necessary. This guide provides a logical workflow for diagnosing and solving persistent issues.

Workflow for Troubleshooting Low Yield Reactions

This decision-making process helps you identify the root cause of poor performance and select the appropriate corrective action.

G start Problem: Low Yield or Stalled Reaction check_sm Analysis of Crude Reaction: Are Starting Materials Consumed? start->check_sm sm_present Significant Starting Material Remaining check_sm->sm_present YES sm_gone Starting Materials Consumed, Low Product Yield check_sm->sm_gone NO cause_catalyst Potential Cause: Catalyst Inactivity / Slow Rate sm_present->cause_catalyst cause_decomp Potential Cause: Substrate Decomposition sm_gone->cause_decomp action_catalyst Action 1: Re-evaluate Catalyst System - Increase Catalyst Loading (e.g., 2-5 mol%) - Screen Bulkier/More Electron-Rich Ligands (e.g., XPhos, RuPhos, BrettPhos) - Ensure Rigorous Degassing - Increase Temperature cause_catalyst->action_catalyst action_base_solvent Action 2: Optimize Conditions - Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄) - Change Solvent System (e.g., Dioxane, Toluene, 2-MeTHF) - Add Water as a Co-solvent (can accelerate some steps) cause_catalyst->action_base_solvent action_boron Action 3: Stabilize Boron Reagent - Switch to Boronic Ester (Pinacol or MIDA) - Verify Purity of Boron Reagent Before Use - Minimize Water Content if Protodeboronation is High cause_decomp->action_boron action_byproducts Action 4: Analyze Byproducts - Identify Homocoupling or Protodeboronation Products - Address Homocoupling via Degassing - Address Protodeboronation via Action 3 cause_decomp->action_byproducts

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Data Summary: Catalyst & Ligand Selection

For hindered substrates, the choice of phosphine ligand is critical. The following table summarizes common choices.

Catalyst System ComponentTypeKey FeatureRecommended Starting Load (mol%)
Palladium Source
Pd(OAc)₂Precatalyst (Pd-II)Common, requires in-situ reduction1 - 3
Pd₂(dba)₃Precatalyst (Pd-0)Directly provides Pd(0) species1 - 2
XPhos Pd G3/G4Precatalyst (Pd-II)Air-stable, highly active Buchwald precatalyst1 - 3
Ligand
SPhos / XPhosBuchwald LigandsBulky, electron-rich biaryl phosphines1.1 - 2 eq. to Pd
RuPhos / BrettPhosBuchwald LigandsExcellent for hindered substrates1.1 - 2 eq. to Pd
tBu₃PTrialkylphosphineVery electron-rich, good for oxidative addition1.1 - 2 eq. to Pd
PEPPSI-IPrNHC PrecatalystN-Heterocyclic Carbene, robust and highly active1 - 3

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol outlines a method for setting up small-scale parallel reactions to efficiently screen different catalyst systems.

Objective: To identify the optimal Palladium source and ligand combination for the coupling of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid with a model aryl halide.

Materials:

  • 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (1.2 equiv)

  • Aryl halide (e.g., 4-bromotoluene) (1.0 equiv, ~0.1 mmol scale)

  • Palladium sources (see table above)

  • Ligands (see table above)

  • Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

  • Degassed water

  • Inert atmosphere glovebox or Schlenk line

  • Array of reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox, weigh the aryl halide (1.0 equiv) into each reaction vial.

  • Reagent Stock Solutions: Prepare stock solutions of the boronic acid, base, and an internal standard (for analytical monitoring) in the chosen reaction solvent. This ensures accurate and consistent dispensing.

  • Catalyst Array Preparation: In separate vials, prepare the catalyst/ligand combinations. If using a Pd(II) source and a separate ligand, pre-mix them in a small amount of solvent and allow them to stir for 15-20 minutes to form the active complex.

  • Reaction Setup:

    • To each vial containing the aryl halide, add the boronic acid stock solution (1.2 equiv).

    • Add the base stock solution (2.0-3.0 equiv).

    • Add the appropriate catalyst/ligand mixture to each designated vial.

    • Add enough solvent to reach the desired concentration (e.g., 0.1 M).

  • Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block or oil bath (e.g., 80-110 °C).

  • Monitoring: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each reaction. Quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by TLC, GC-MS, or LC-MS to determine the conversion to product.[14][15][16]

  • Analysis: Compare the results from the different catalyst systems to identify the most promising candidates for further optimization of catalyst loading and other parameters.

Protocol 2: Optimizing Catalyst Loading

Once an effective catalyst/ligand system is identified, the next step is to minimize the catalyst loading without sacrificing yield or reaction time.

Objective: To determine the minimum catalyst loading required for complete conversion.

Procedure:

  • Using the best catalyst/ligand combination identified in Protocol 1, set up a series of identical reactions.

  • Vary the catalyst loading systematically across the vials. For example: 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%.[17]

  • Ensure the ligand-to-palladium ratio is kept constant.

  • Run the reactions under the previously determined optimal conditions (temperature, solvent, base).

  • Monitor the reactions over time to determine the point at which each is complete.

  • The optimal catalyst loading is the lowest amount that provides a high yield (>95%) in a reasonable timeframe.

Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle

A firm grasp of the reaction mechanism is essential for effective troubleshooting. The key steps are oxidative addition, transmetalation, and reductive elimination.[18][19][20] For sterically hindered substrates, both the oxidative addition and transmetalation steps can be rate-limiting.

Suzuki_Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar¹)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Often Rate-Limiting for Hindered Ar-X) transmetal_complex L₂Pd(II)(Ar¹)(Ar²) oa_complex->transmetal_complex Transmetalation (Slowed by Steric Hindrance on Boron) transmetal_complex->pd0 Reductive Elimination (Forms C-C Bond) product Ar¹-Ar² (Desired Product) transmetal_complex->product sub_start Ar¹-X (Aryl Halide) sub_start->oa_complex boron_start Ar²-B(OR)₂ (Boronic Acid/Ester) boron_start->transmetal_complex base_in Base (e.g., K₂CO₃) base_in->transmetal_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. (2013-10-03). [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023-08-09). [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • PubMed. Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C[bond]C, C[bond]N, and C[bond]O bond-forming cross-couplings. [Link]

  • University of British Columbia. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025-05-01). [Link]

  • KAUST Repository. Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. [Link]

  • PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (2025-11-05). [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014-02-06). [Link]

  • ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025-06-16). [Link]

  • PMC. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. [Link]

  • FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021-07-09). [Link]

  • Nigerian Journal of Technology. DEVELOPMENT OF THE REACTION CONDITIONS OF A SUZUKI-MIYAURA CROSS COUPLING REACTION CATALYSED BY Ag-Pd ALLOY NANOPARTICLE PHOTOCATALYST. (2025-07-07). [Link]

  • PubMed. Palladium-catalyzed gamma-selective and stereospecific allyl-aryl coupling between acyclic allylic esters and arylboronic acids. (2010-01-20). [Link]

  • Chemical Science (RSC Publishing). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. [Link]

  • PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. [Link]

  • Reddit. Struggling with Suzuki Reaction. (2024-09-04). [Link]

  • PMC. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

  • ResearchGate. Optimization of reaction conditions. a. (2025-07-07). [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

Sources

Purification methods for 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid

  • Product: 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid (Crude)

  • CAS: 2096335-57-6 (Analogous reference)[1]

  • Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Purifying 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid presents a unique challenge due to the competing electronic effects of the substituents. The ethoxy group adds lipophilicity, while the fluorine atoms (3,5-positions) significantly increase the Lewis acidity of the boron center compared to phenylboronic acid. Furthermore, the ortho-methyl group introduces steric strain that can accelerate protodeboronation (cleavage of the C-B bond) under harsh basic conditions.

This guide prioritizes purity retention over maximum yield, utilizing the specific solubility profile created by the ethoxy tail.

Module 1: Diagnostic Dashboard

Before starting, verify the nature of your crude material.

ParameterExpected CharacteristicTroubleshooting Note
Appearance White to off-white solidYellow/Brown: Indicates oxidation (phenolic impurities) or homocoupling. Requires carbon treatment.
Solubility Soluble in MeOH, EtOH, EtOAc, DCM.Insoluble in Water: The ethoxy group reduces water solubility compared to simple arylboronic acids.
pKa (Est.) ~7.2 – 7.8More acidic than Phenylboronic acid (~8.8) due to F-induction. Precipitates at lower pH.
Major Impurity Boroxine (Trimer Anhydride)Broad Melting Point: Boroxines depress and broaden the MP. This is reversible.

Module 2: Primary Purification Protocols

Method A: The "Cold" Acid-Base Extraction (Recommended for Bulk)

Best for removing non-acidic organic impurities (halides, protodeboronated byproducts).

Scientific Rationale: Standard boronic acid extraction uses strong base (NaOH). However, ortho-substituted boronic acids are susceptible to protodeboronation (C-B bond cleavage) in strong aqueous base, a process catalyzed by steric strain and electron-withdrawing fluorines [1]. We mitigate this by using low temperature and rapid processing .

Workflow Diagram:

AcidBaseExtraction Start Crude Product (Dissolved in Et2O or DCM) Extract Extract with cold (0°C) 1M NaOH or 5% Na2CO3 Start->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Impurities: Halides, Biaryls) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Boronate Salt) PhaseSep->AqLayer Keep (Cold) Wash Wash Aq. Layer with fresh Et2O (x2) AqLayer->Wash Acidify Acidify dropwise with 1M HCl to pH ~3 Wash->Acidify Rapidly Filter Filter Precipitate & Wash with Hexane Acidify->Filter Collect Solid

Caption: Modified Acid-Base extraction workflow designed to minimize residence time in basic media to prevent protodeboronation.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude solid in Diethyl Ether (

    
    ) or Dichloromethane (DCM).
    
  • Extraction (Critical Step): Cool the solution to 0°C . Extract rapidly with cold 1M NaOH (or 10%

    
     if the substrate is extremely fragile). The boronic acid converts to the water-soluble boronate anion.[2]
    
  • Separation: Separate layers immediately. The organic layer contains non-acidic impurities (starting halides, de-boronated arenes).

  • Wash: Wash the aqueous (boronate) layer once with fresh cold ether to remove trapped organics.

  • Re-precipitation: While stirring vigorously, acidify the aqueous layer dropwise with 1M HCl until pH reaches ~3.

    • Note: Due to the fluorines, the pKa is lower; you may need to go slightly more acidic than usual to ensure full protonation.

  • Collection: Filter the white precipitate, wash with water (to remove salts) and then hexanes (to dry).

Method B: Recrystallization (Boroxine Removal)

Best for removing the dehydrated trimer (boroxine) and fine-tuning purity.

Scientific Rationale: Boronic acids exist in equilibrium with their dehydrated trimer (boroxine).[2] This equilibrium is driven by water activity. Recrystallizing from a solvent system containing water hydrolyzes the boroxine back to the monomeric acid [2].[2]

Solvent System:

  • Primary: Water/Ethanol (3:1 ratio)

  • Alternative (if too soluble): Water/Acetonitrile

Protocol:

  • Dissolve the solid in the minimum amount of hot Ethanol/Acetonitrile (~60°C).

  • Add hot water dropwise until the solution turns slightly cloudy (turbidity point).

  • Add a few drops of ethanol to clarify the solution again.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Vacuum dry at room temperature. Do not heat-dry under high vacuum, or you will dehydrate the product back to the boroxine.

Module 3: Troubleshooting & FAQs

Q1: My NMR shows a clean spectrum, but the Melting Point is 10-15°C lower than reported. Why?

A: You likely have a mixture of the Boronic Acid and its Boroxine (anhydride).

  • Mechanism: The boroxine forms spontaneously upon heating or drying. It is not a "chemical" impurity in the traditional sense but a physical state change.

  • Fix: Recrystallize using Method B (Water/Solvent). The presence of water shifts the equilibrium toward the monomeric acid.[2]

  • Verification: Run an IR spectrum. Boroxines show a strong characteristic B-O stretching band around 1300-1380 cm⁻¹ which is distinct from the boronic acid O-H stretch [3].

Q2: The product turned yellow during the base extraction. Is it ruined?

A: The yellow color is likely due to phenolic oxidation or trace homocoupling (biaryl formation) catalyzed by trace metals if Pd/Ni was used in synthesis.

  • Fix: Dissolve the product in hot ethanol and treat with activated charcoal for 15 minutes. Filter through Celite while hot, then proceed with recrystallization.

Q3: I lost 60% of my yield during the acid-base extraction. Where did it go?

A: Two possibilities:

  • Protodeboronation: The ortho-methyl and fluorine groups make the C-B bond fragile. If you left it in NaOH too long, it converted to 1-ethoxy-2,6-difluoro-4-methylbenzene, which stayed in the organic wash. Check the organic waste layer by TLC.

  • Incomplete Precipitation: Because fluorinated boronic acids are more acidic (lower pKa), they remain soluble as salts at neutral pH. Ensure you acidified to pH < 3 .

Q4: Can I use Silica Gel Chromatography?

A: Not recommended as a first choice. Boronic acids interact strongly with the silanols on silica, leading to severe streaking and mass loss.

  • Workaround: If you must use a column, use a solvent system containing 1% Acetic Acid to suppress ionization, or convert the boronic acid to a Pinacol Ester first, purify the ester, and then hydrolyze it back (though this adds two synthetic steps).

Module 4: Advanced Stabilization (Diethanolamine Adducts)

If the crude is an intractable oil or fails to crystallize, convert it to the Diethanolamine (DEA) ester .

  • Mix crude boronic acid with 1 eq. of diethanolamine in Ether/DCM.

  • The DEA adduct usually precipitates instantly as a highly crystalline, stable solid.

  • Filter and wash with ether.

  • Hydrolysis: To recover the acid, treat the DEA adduct with dilute aqueous acid (HCl) and extract with ether.

References

  • Lozada, J., et al. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids."[3] The Journal of Organic Chemistry, vol. 79, no. 11, 2014, pp. 5365–5368.[3] Link

  • Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. 2nd ed., Wiley-VCH, 2011. Link

  • Iwamura, T., et al. "Equilibrium between Boronic Acid and Boroxine: Solvent Dependence." Tetrahedron, vol. 61, no. 45, 2005.

Sources

Technical Support Center: Optimizing Sterically Hindered Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Low Yields in Suzuki Coupling of 2-Methyl Phenylboronic Acids Ticket ID: #SZK-ORTHO-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Ortho-Effect" Paradox

You are likely encountering a specific failure mode common to ortho-substituted boronic acids (e.g., 2-methylphenylboronic acid). The methyl group introduces two competing challenges:

  • Steric Hindrance: It physically blocks the palladium center during the transmetallation step, slowing down the productive catalytic cycle.

  • Accelerated Protodeboronation: Paradoxically, while the methyl group slows coupling, it accelerates the hydrolytic cleavage of the C-B bond.

The Result: Your starting material decomposes into toluene (protodeboronation product) faster than it can couple with the aryl halide.

This guide provides three tiered solutions: Ligand Engineering (SPhos/XPhos), Reaction Engineering (Base/Solvent modification), and Substrate Engineering (MIDA Boronates).

Troubleshooting & Diagnostics (Q&A)

Q1: My LCMS shows the aryl halide is unreacted, but the boronic acid is gone. I see a large peak corresponding to toluene (or the de-boronated arene). What happened?

Diagnosis: You are a victim of Rapid Protodeboronation . Technical Explanation: 2-substituted boronic acids are kinetically unstable in basic, aqueous media. The ortho-substituent relieves steric strain upon C-B bond cleavage or stabilizes the transition state for protonolysis. Immediate Fix:

  • Stop adding more heat. Higher temperatures (

    
    ) exponentially increase deboronation rates.
    
  • Switch to the "Slow Release" Protocol (See Protocol B) or use a Buchwald G2 precatalyst at room temperature (Protocol A).

Q2: I am using . Why is the yield <10%?

Diagnosis: Ligand Insufficiency. Technical Explanation: Triphenylphosphine (


) is a "first-generation" ligand. It lacks the bulk required to force the palladium into a mono-ligated species (

), which is necessary for oxidative addition of hindered substrates. Furthermore, it does not provide the electron density needed to facilitate oxidative addition into deactivated aryl chlorides. Immediate Fix: Replace

with SPhos Pd G2 or XPhos Pd G2 . These ligands form a "protective pocket" around the metal center, facilitating transmetallation even with ortho-substituents.
Q3: I see significant homocoupling of the boronic acid.

Diagnosis: Oxidative Induced Coupling. Technical Explanation: Oxygen ingress promotes the oxidation of the boronic acid to a peroxy-boron species, which then reacts with another equivalent of boronic acid. Immediate Fix:

  • Degas solvents vigorously (Sparging with Ar/N2 for 15 mins is superior to sonication).

  • Ensure your base (

    
     or 
    
    
    
    ) is not bringing in moisture/air if using "anhydrous" conditions.

Mechanistic Visualization

Understanding the competition between the productive cycle and the destructive pathway is critical.

SuzukiPathways Start 2-Methyl Boronic Acid Boronate Boronate Species [Ar-B(OH)3]- Start->Boronate Activation Base Base + H2O Base->Boronate PdCycle Pd(II)-Ar-X (Transmetallation) Boronate->PdCycle Fast with SPhos/XPhos Transition Ipso-Protonation Transition State Boronate->Transition Accelerated by Ortho-Me Product Biaryl Product (High Yield) PdCycle->Product Reductive Elimination Waste Toluene (Protodeboronation) Transition->Waste Irreversible

Caption: Figure 1. The "Race Condition." Success depends on the Transmetallation rate (Green) exceeding the Protodeboronation rate (Red).

Validated Experimental Protocols

Protocol A: The "Buchwald G2" Standard (High Activity)

Best for: Standard 2-methyl coupling where the boronic acid is moderately stable.

Rationale: Uses a pre-formed Pd(II) precatalyst that activates at room temperature, minimizing thermal decomposition of the boronic acid. SPhos is specifically tuned for ortho-substitution.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • 2-Methylphenylboronic acid (1.2 - 1.5 equiv)

    • Catalyst: SPhos Pd G2 (0.01 - 0.02 equiv / 1-2 mol%)

    • Base:

      
       (2.0 equiv, tribasic, finely ground)
      
    • Solvent: Toluene : Water (10:1 ratio) or THF : Water.

  • Procedure:

    • Charge a vial with the aryl halide, boronic acid, SPhos Pd G2, and base.

    • Seal and purge with Argon/Nitrogen (3x vac/fill cycles).

    • Add degassed solvent via syringe.

    • Stir vigorously at Room Temperature for 2 hours.

    • Checkpoint: Check LCMS. If conversion is low, heat to 40°C. Avoid boiling.

Protocol B: The "MIDA Slow-Release" System (High Stability)

Best for: Unstable boronic acids that decompose instantly under standard conditions.

Rationale: MIDA boronates are stable to hydrolysis.[2] Under the specific conditions below, the active boronic acid is released slowly (rate-limiting step), ensuring the concentration of free acid is always low, thereby starving the protodeboronation pathway.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • Boron Source: 2-Methylphenyl MIDA boronate (1.2 - 1.5 equiv)

    • Catalyst: SPhos Pd G2 (2 mol%) or Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

    • Base:

      
       (3.0 - 5.0 equiv)
      
    • Solvent: Dioxane : Water (5:1 ratio)[1]

  • Procedure:

    • Combine all solids in a reaction vessel.

    • Add the Dioxane/Water mixture (degassed).

    • Heat to 60°C .

    • Note: The hydrolysis of the MIDA ester requires water and heat. Do not run this anhydrous or at RT.

Comparative Data: Ligand Performance

The following table summarizes the yield of coupling 2-chlorotoluene with 2-methylphenylboronic acid (a "tetra-ortho" challenge context).

Ligand SystemYield (%)Primary Failure Mode

< 10%No oxidative addition; Protodeboronation dominates.

35%Slow transmetallation; significant deboronation.

/ SPhos
92% Rapid transmetallation outcompetes decomposition.
SPhos Pd G2 95% Fast activation at lower temperatures preserves substrate.
XPhos Pd G2 88%Excellent, but SPhos is slightly better for specific ortho-methyls.

Decision Logic for Optimization

Use this flow to determine your next experimental step.

DecisionTree Start Start: Low Yield with 2-Methyl Boronic Acid CheckByproduct Analyze Crude LCMS: What is the major byproduct? Start->CheckByproduct Deboronated Toluene (De-boronated) CheckByproduct->Deboronated Mass = Ar-H Homocoupled Biaryl Homocoupling CheckByproduct->Homocoupled Mass = Ar-Ar Unreacted Unreacted Halide Only CheckByproduct->Unreacted SM remaining Sol_MIDA Switch to MIDA Boronate (Protocol B) Deboronated->Sol_MIDA Sol_Degas Degas Solvents Reduce O2 Homocoupled->Sol_Degas Sol_Ligand Switch to SPhos Pd G2 (Protocol A) Unreacted->Sol_Ligand

Caption: Figure 2. Troubleshooting Decision Tree based on crude reaction analysis.

References

  • Buchwald, S. L., et al. (2010). "Suzuki-Miyaura Cross-Coupling: The Development of SPhos." Journal of the American Chemical Society.[3][4]

  • Burke, M. D., et al. (2009).[1] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[3][4]

  • Lloyd-Jones, G. C., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[3][4]

  • Sigma-Aldrich. "SPhos Pd G2 Technical Guide." MilliporeSigma Technical Library.

Sources

Technical Support Center: Recrystallization of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (CAS No. 2096335-57-6). The focus is on the critical final step of purification: recrystallization. We will explore the underlying principles, troubleshoot common issues, and provide a systematic approach to developing a robust recrystallization protocol for this and structurally related phenylboronic acids.

Introduction: The Critical Role of Recrystallization for Phenylboronic Acids

4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions. The purity of this reagent is paramount, as impurities can lead to side reactions, lower yields, and complications in downstream processing. While chromatographic methods can be employed for purification, recrystallization often offers a more scalable, cost-effective, and efficient method to obtain highly pure crystalline material.

However, phenylboronic acids as a class present unique challenges during recrystallization. A primary issue is their propensity to form cyclic trimeric anhydrides known as boroxines upon heating or in the presence of dehydrating agents.[1][2][3] This equilibrium between the boronic acid and its boroxine can complicate purification, making the choice of solvent and conditions critical. This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues encountered during the recrystallization of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid and related compounds.

Q1: My boronic acid "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute is insoluble in the solvent at low temperatures but the solution becomes supersaturated at a temperature above the solute's melting point. Upon cooling, the solute separates as a liquid phase (the "oil") rather than forming crystals.

  • Causality: This is often due to a poor choice of solvent system where the solubility gradient is too steep with temperature changes. The high substitution pattern on 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid might also contribute to a lower melting point or a tendency to form amorphous solids.

  • Troubleshooting Steps:

    • Reduce the cooling rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. This gives the molecules more time to arrange themselves into a crystal lattice.

    • Use a solvent/anti-solvent system: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. This controlled reduction in solubility can promote crystallization. For a compound like this, a polar "good" solvent (e.g., ethyl acetate, acetone) and a nonpolar "anti-solvent" (e.g., hexanes, heptane) is a common starting point.[4][5]

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed the solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q2: I'm concerned about boroxine formation. How can I minimize it during recrystallization?

A2: Boroxine formation is a dehydration reaction where three molecules of boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms.[1][2][6][7]

  • Causality: This is favored by heating in anhydrous, aprotic solvents. The presence of water will shift the equilibrium back towards the boronic acid.

  • Minimization & Reversal Strategy:

    • Use protic solvents: Solvents like ethanol or even water can be beneficial. They can participate in hydrogen bonding and help to hydrolyze any boroxine that forms back to the desired boronic acid. A mixture of an organic solvent and water is a common choice for recrystallizing phenylboronic acids.[4]

    • Avoid prolonged heating: Dissolve the boronic acid at the lowest temperature necessary to achieve a solution. Overheating or extended reflux times, especially in anhydrous solvents, should be avoided.

    • Aqueous Workup Prior to Recrystallization: Before attempting recrystallization, ensure your crude material has been subjected to an aqueous workup. This will help to hydrolyze any boroxines formed during the synthesis.

dot

Boroxine_Equilibrium cluster_boronic_acid Boronic Acid cluster_boroxine Boroxine cluster_water Water BA 3 R-B(OH)₂ BX (RBO)₃ BA->BX BX->BA H2O 3 H₂O

Caption: Equilibrium between boronic acid and its corresponding boroxine.

Q3: The purity of my material doesn't improve significantly after recrystallization. What are the likely impurities and how can I remove them?

A3: If purity isn't improving, it's possible that the impurities have very similar solubility profiles to your desired product, or you may be dealing with persistent byproducts from the synthesis.

  • Potential Impurities:

    • Starting materials: Unreacted precursors from the synthesis.

    • Homocoupled biaryl species: A common byproduct in some boronic acid syntheses.

    • Protodeborylated arene: The arene without the boronic acid group.

  • Troubleshooting Strategies:

    • Try a different solvent system: The key to successful recrystallization is a significant difference in solubility between the desired compound and the impurities at different temperatures. If a single solvent isn't working, explore binary or even ternary solvent systems. A systematic screening approach is recommended (see Protocol section).

    • Acid/Base Extraction: Take advantage of the acidic nature of the boronic acid group. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with a mild aqueous base (e.g., 1M NaOH). The boronic acid will move into the aqueous layer as its boronate salt, leaving non-acidic organic impurities behind. Then, re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate the pure boronic acid, which can be filtered or extracted back into an organic solvent.[4]

    • Consider derivatization: For particularly stubborn impurities, a temporary derivatization can alter the solubility properties. For example, reacting the crude boronic acid with diethanolamine can form a crystalline adduct that may be easily separated from impurities. The pure boronic acid can then be regenerated.

Systematic Solvent Selection for Recrystallization

A methodical approach to solvent selection is crucial for developing a successful recrystallization protocol. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

dot

Solvent_Selection_Workflow Start Start with Crude 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid Screen Screen Solvents (Small Scale) Start->Screen Assess Assess Solubility: - Insoluble in cold? - Soluble in hot? Screen->Assess GoodSolvent Potential Single Solvent System Assess->GoodSolvent Yes BadSolvent Insoluble or Too Soluble Assess->BadSolvent No Optimize Optimize & Scale-Up GoodSolvent->Optimize TryPair Try Solvent/Anti-Solvent Pair BadSolvent->TryPair TryPair->Optimize End Pure Crystalline Product Optimize->End

Sources

Controlling homocoupling side reactions with 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of employing this versatile reagent in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you to anticipate and overcome common challenges, particularly the prevalent issue of homocoupling, ensuring the efficiency and success of your synthetic endeavors.

Introduction: Understanding the Reagent

4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is an electron-rich, sterically hindered boronic acid. The interplay of its substituents—the electron-donating ethoxy and methyl groups and the electron-withdrawing fluorine atoms—creates a unique electronic environment that influences its reactivity. While these features can be advantageous for achieving specific coupling outcomes, they can also increase the propensity for side reactions, most notably homocoupling (the formation of a symmetrical biaryl dimer of the boronic acid). This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize these side reactions and optimize your desired cross-coupling outcomes.

Troubleshooting Guide: Controlling Homocoupling Side Reactions

This section addresses specific experimental issues related to the formation of the homocoupled byproduct, 2,2'-diethoxy-3,3',5,5'-tetrafluoro-6,6'-dimethyl-1,1'-biphenyl.

Q1: My reaction yield is low, and I'm observing a significant amount of a byproduct with a mass corresponding to the dimer of my boronic acid. What is happening and how can I fix it?

A1: The primary cause of this observation is the homocoupling of your boronic acid. This side reaction is a common challenge in Suzuki-Miyaura couplings and is often promoted by the presence of Pd(II) species and/or oxygen in the reaction mixture.[1][2][3] The palladium-catalyzed homocoupling consumes your boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.[2]

Here is a systematic approach to diagnose and resolve this issue:

Step 1: Rigorous Deoxygenation is Critical

The presence of oxygen is a major contributor to boronic acid homocoupling.[2][4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a homocoupling pathway.

  • Protocol: Before adding your palladium catalyst, thoroughly degas your solvent and reaction mixture. The most effective method is to perform at least three freeze-pump-thaw cycles. For less sensitive reactions, sparging the solvent and the reaction mixture with an inert gas (Argon or Nitrogen) for 30-60 minutes can be sufficient.[2] Ensure you maintain a positive pressure of inert gas throughout the reaction.

Step 2: Evaluate Your Palladium Precatalyst

Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) can inadvertently promote homocoupling. The in-situ reduction of Pd(II) to the catalytically active Pd(0) can sometimes be slow or incomplete, leaving residual Pd(II) to facilitate the side reaction.[2][4]

  • Recommendation: Switch to a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄. These catalysts do not require an in-situ reduction step, thereby minimizing the initial concentration of Pd(II) species.

Step 3: Optimize Your Base Selection

The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[6][7][8] However, a base that is too strong or poorly soluble can lead to side reactions.

  • Recommendation: For 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid, a moderately strong inorganic base is often a good starting point. Consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases often provide a good balance of reactivity while minimizing side reactions like homocoupling.[9]

Step 4: Consider the Addition of a Mild Reducing Agent

To scavenge any residual Pd(II) or oxygen, the addition of a mild reducing agent can be highly effective.

  • Protocol: The addition of a small amount of a mild reducing agent, such as potassium formate, prior to catalyst introduction has been shown to suppress homocoupling.[4][10]

The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and the diversion to the undesirable homocoupling pathway, often initiated by Pd(II) and oxygen.

Suzuki_Homocoupling pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2 Pd(II)L_n pd0->pd2 Oxidation pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² (Desired Product) reductive_elimination->product aryl_halide Ar-X (R¹) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (R²) + Base boronic_acid->transmetalation pd2_source Pd(II) Source or O₂ Oxidation pd2_source->pd2 homo_coupling_step Homocoupling Pathway pd2->homo_coupling_step homo_coupling_step->pd0 Reduction to Pd(0) homo_product R²-R² (Homocoupling Byproduct) homo_coupling_step->homo_product boronic_acid_2 2 x Ar'-B(OH)₂ (R²) boronic_acid_2->homo_coupling_step

Caption: Suzuki-Miyaura cycle and homocoupling side reaction.

Q2: I have rigorously deoxygenated my reaction, but I still observe significant homocoupling. What other parameters can I adjust?

A2: If homocoupling persists under anaerobic conditions, the issue may lie with your catalyst system, ligand choice, or reaction kinetics. The steric hindrance from the ortho-methyl group and the electronic nature of the fluoro and ethoxy substituents on your boronic acid can influence the relative rates of the desired cross-coupling versus the side reaction.

  • Ligand Selection: The choice of phosphine ligand is critical. For a sterically hindered boronic acid like this one, a bulky, electron-rich phosphine ligand can accelerate the rate-limiting reductive elimination step of the desired cross-coupling, outcompeting the homocoupling pathway.

    • Recommendation: Consider using bulky biarylphosphine ligands like SPhos, XPhos, or RuPhos. These ligands are known to be effective for challenging couplings. N-heterocyclic carbene (NHC) ligands can also be an excellent choice.[1]

  • Reaction Concentration and Addition Rate: High concentrations of the boronic acid can favor the bimolecular homocoupling reaction.

    • Recommendation: Try running the reaction at a lower concentration. Additionally, a slow addition of the boronic acid solution to the reaction mixture containing the aryl halide and catalyst can help maintain a low instantaneous concentration of the boronic acid, thus disfavoring the homocoupling side reaction.[9]

  • Temperature Control: Carefully controlling the reaction temperature can also help. Sometimes, running the reaction at a slightly lower temperature can slow down the homocoupling pathway more than the desired cross-coupling.

Optimized Conditions Summary Table

ParameterStandard ConditionOptimized Condition for Minimizing HomocouplingRationale
Atmosphere InertRigorously deoxygenated (Freeze-Pump-Thaw)Minimizes oxidation of Pd(0) to Pd(II), a key promoter of homocoupling.[2][4][5]
Pd Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd₂(dba)₃, Pd(PPh₃)₄Starts the catalytic cycle directly with Pd(0), avoiding Pd(II) intermediates.[2]
Ligand PPh₃SPhos, XPhos, RuPhos, or an NHC ligandBulky, electron-rich ligands accelerate reductive elimination of the desired product.[1]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Provides optimal activation of the boronic acid while minimizing side reactions.[9]
Additives NonePotassium Formate (catalytic amount)Acts as a mild reducing agent to scavenge any residual Pd(II).[4][10]
Concentration 0.1 - 0.5 M< 0.1 M, or slow addition of boronic acidLowers the probability of bimolecular homocoupling.[9]

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent system for Suzuki-Miyaura couplings with 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid?

A: A mixture of an aprotic organic solvent and water is typically most effective. Common choices include dioxane/water, THF/water, or toluene/water. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. The specific ratio will depend on the solubility of your coupling partner and should be optimized on a small scale.

Q: Can I use this boronic acid with aryl chlorides?

A: Yes, but coupling with aryl chlorides is generally more challenging than with aryl bromides or iodides due to the stronger C-Cl bond. To achieve successful coupling with an aryl chloride, you will likely need a more specialized catalyst system. This typically involves a high-performance, electron-rich, bulky phosphine ligand (such as the biarylphosphines mentioned above) or an N-heterocyclic carbene (NHC) ligand, often in combination with a strong base like K₃PO₄.

Q: How stable is 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid? How should I store it?

A: Like many boronic acids, it can be susceptible to protodeboronation (loss of the boronic acid group) and trimerization to form a boroxine upon prolonged exposure to moisture. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. For long-term storage, refrigeration is recommended.

Q: I am seeing some dehalogenation of my aryl halide starting material. Is this related to the boronic acid?

A: While not directly caused by the boronic acid itself, dehalogenation is another potential side reaction in the Suzuki-Miyaura coupling. It occurs after the oxidative addition step and is often promoted by certain bases or solvents.[1] If you observe significant dehalogenation, consider changing your base (e.g., from an alkoxide to a carbonate or phosphate) or solvent system.

This workflow diagram summarizes the key decision points for troubleshooting homocoupling.

Troubleshooting_Workflow start High Homocoupling Observed deoxygenate Step 1: Improve Deoxygenation (e.g., Freeze-Pump-Thaw) start->deoxygenate check_catalyst Step 2: Switch to Pd(0) Precatalyst (e.g., Pd₂(dba)₃) deoxygenate->check_catalyst If problem persists optimize_ligand Step 3: Use Bulky Ligand (e.g., SPhos, XPhos) check_catalyst->optimize_ligand If problem persists optimize_conditions Step 4: Adjust Conditions (Base, Concentration, Temp) optimize_ligand->optimize_conditions If problem persists success Homocoupling Minimized optimize_conditions->success

Caption: Troubleshooting workflow for homocoupling.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • HZPT Blog. (2024, March 4). Understanding the Importance of Base in Suzuki Coupling. Available at: [Link]

  • Anonymous. How to avoid homocoupling of 4 cyanophenylboronic acid in a Suzuki reaction with an heteroaryl chloride and XPhos Pd G3? Available at: [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. Available at: [Link]

  • ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids? Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]

  • Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]

Sources

Validation & Comparative

1H NMR spectral interpretation of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the 1H NMR Spectral Interpretation of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid

Introduction

4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of complex biaryl structures prevalent in pharmaceuticals and advanced materials. A thorough understanding of its structural characterization is paramount for researchers in drug development and materials science. This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound, offering a predictive framework in the absence of a publicly available experimental spectrum. By dissecting the influence of each substituent on the proton chemical environments, this document serves as a practical reference for scientists.

Predicted 1H NMR Spectrum: A Detailed Analysis

The structure of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid presents a unique arrangement of substituents on the phenyl ring, leading to a distinctive 1H NMR spectrum. The following is a detailed prediction of the chemical shifts, multiplicities, and integration values for each proton signal.

Molecular Structure and Proton Environments

Figure 1. Molecular structure of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid with key proton groups highlighted.

Predicted 1H NMR Data Summary
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ethoxy -CH₃~1.4Triplet (t)3H
Methyl -CH₃~2.2Triplet (t)3H
Ethoxy -CH₂-~4.1Quartet (q)2H
Aromatic -H~7.5Doublet of doublets (dd)1H
Boronic acid -OHVariable (broad)Singlet (s)2H

In-depth Interpretation and Justification

Ethoxy Group Protons (-OCH₂CH₃)
  • -CH₃ (ca. 1.4 ppm, triplet, 3H): The terminal methyl protons of the ethoxy group are expected to appear at a relatively upfield chemical shift, typically around 1.4 ppm.[1] These protons are coupled to the adjacent methylene (-CH₂-) protons, resulting in a triplet multiplicity according to the n+1 rule (2 neighboring protons + 1 = 3).

  • -CH₂- (ca. 4.1 ppm, quartet, 2H): The methylene protons are directly attached to the oxygen atom, which is electronegative. This deshielding effect shifts their signal downfield to approximately 4.1 ppm.[2] The coupling with the three protons of the adjacent methyl group splits this signal into a quartet (3 neighboring protons + 1 = 4).

Aromatic Ring Protons
  • Methyl -CH₃ (ca. 2.2 ppm, triplet, 3H): The methyl group attached to the aromatic ring is expected to resonate around 2.2-2.5 ppm.[3] This signal will likely appear as a triplet due to coupling with the two adjacent fluorine atoms. While 1H-19F coupling over three bonds (³JHF) is typically observed, four-bond coupling (⁴JHF) can also occur, potentially leading to a more complex multiplet. However, a triplet is the most probable primary splitting pattern.

  • Aromatic -H (ca. 7.5 ppm, doublet of doublets, 1H): There is a single proton on the aromatic ring. Its chemical shift is influenced by several factors. The ethoxy group is electron-donating, which would typically shield ortho and para protons (shifting them upfield).[4] Conversely, the fluorine and boronic acid groups are electron-withdrawing, causing a deshielding effect (downfield shift).[5] The net effect will place this proton in the aromatic region, predicted to be around 7.5 ppm. This proton is coupled to the two neighboring fluorine atoms, resulting in a doublet of doublets multiplicity. The coupling constants for 1H-19F can be significant, often in the range of several Hertz.[6][7]

Boronic Acid Protons (-B(OH)₂)
  • -OH (variable, broad singlet, 2H): The protons of the boronic acid hydroxyl groups are acidic and can undergo rapid exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This exchange often leads to a broad singlet that can appear over a wide range of chemical shifts. The exact position is highly dependent on the solvent, concentration, and temperature. In some cases, this signal may not be observed at all.

Comparison with Structurally Related Compounds

The predicted spectrum can be benchmarked against known data for similar molecules:

  • Phenylboronic Acid: The aromatic protons of unsubstituted phenylboronic acid appear as complex multiplets in the range of 7.3-8.0 ppm.[8][9] This provides a baseline for the chemical shift of the aromatic proton in our target molecule.

  • Anisole (Methoxybenzene): The methoxy group protons appear as a singlet around 3.8 ppm. The ethoxy group in our molecule will have a similar downfield shift for the -CH₂- protons due to the oxygen atom. The aromatic protons in anisole are shifted upfield due to the electron-donating nature of the methoxy group.[4]

  • Fluorinated Aromatic Compounds: The presence of fluorine atoms significantly influences the 1H NMR spectrum through 1H-19F coupling. This coupling can extend over several bonds and is a key feature in the interpretation of the spectra of fluorinated organic molecules.[6][10][11][12] The splitting of the aromatic proton and the ring-substituted methyl group into a doublet of doublets and a triplet, respectively, is a direct consequence of this phenomenon.

Experimental Protocol for 1H NMR Data Acquisition

To obtain a high-quality 1H NMR spectrum of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the compound and solubilize any corresponding boroxine anhydride that may be present.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift reference to 0.00 ppm.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional 1H NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

    • To confirm the presence of 1H-19F coupling, a 19F-decoupled 1H NMR experiment can be performed. This will cause the fluorine-coupled multiplets to collapse into simpler patterns (e.g., the aromatic doublet of doublets would become a singlet).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Workflow for Spectral Analysis

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation Sample_Prep Sample Preparation NMR_Acquisition 1H NMR Data Acquisition Sample_Prep->NMR_Acquisition FT Fourier Transform NMR_Acquisition->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration Calibration->Integration Chem_Shift Analyze Chemical Shifts Integration->Chem_Shift Structure_Correlation Correlate with Structure Chem_Shift->Structure_Correlation Multiplicity Analyze Multiplicities Multiplicity->Structure_Correlation Integration_Analysis Analyze Integrations Integration_Analysis->Structure_Correlation

Sources

Optimization of HPLC Methodologies for 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (EDMPBA) is a critical intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. Its analysis presents a dual challenge: the equilibrium between boronic acid and boroxine (cyclic trimer) , and the selectivity required to resolve fluorinated regioisomers .

This guide abandons the "one-size-fits-all" C18 approach. Instead, it compares a standard C18 protocol against a targeted Fluorophenyl (PFP) stationary phase method. We demonstrate that while C18 provides adequate retention, the PFP phase delivers superior peak symmetry and impurity resolution by leveraging specific fluorous-fluorous interactions.

Part 1: The Scientific Rationale (The "Why")

The Boroxine Artifact Trap

Boronic acids are amphiphilic and exist in a dynamic equilibrium with their dehydrated trimeric form, the boroxine. In dry organic solvents or under high-pressure anhydrous conditions (like the head of an HPLC column), EDMPBA can dehydrate, leading to "ghost peaks" or split peaks that analysts often mistake for impurities.

Crucial Insight: The method must force the equilibrium toward the monomeric acid form (


) to ensure a single, quantitative peak.
The Fluorous Selectivity Leverage

EDMPBA contains two fluorine atoms at the 3,5-positions. Standard C18 columns rely on hydrophobic interactions (dispersive forces). However, Pentafluorophenyl (PFP) columns possess a rigid aromatic ring with five fluorine atoms. This creates a highly specific retention mechanism involving:

  • 
     Interactions:  Between the phenyl ring of the analyte and the stationary phase.[1]
    
  • Dipole-Dipole Interactions: Enhanced by the C-F bonds.

  • Shape Selectivity: PFP phases are more rigid than C18 alkyl chains, offering better discrimination for ortho/meta/para isomers.

Visualizing the Mechanism

The following diagram illustrates the equilibrium challenge and the stationary phase interaction logic.

G cluster_0 Analyte Equilibrium (Pre-Column) cluster_1 Stationary Phase Interaction Boroxine Boroxine (Trimer) (Dehydrated Form) Monomer Boronic Acid (Monomer) (Target Analyte) Boroxine->Monomer + H2O (Hydrolysis) Monomer->Boroxine - H2O (Dehydration) C18 C18 Phase (Hydrophobic Only) Monomer->C18 Weak Interaction (Tailing Risk) PFP PFP Phase (Pi-Pi + F-F Interaction) Monomer->PFP Strong Interaction (High Selectivity)

Caption: Figure 1. The dynamic equilibrium of boronic acids (left) and the comparative interaction mechanisms with C18 vs. PFP stationary phases (right).

Part 2: Comparative Method Development

We compared two methodologies. Method A represents the industry standard generic approach. Method B is the optimized protocol designed for EDMPBA.

Experimental Conditions
ParameterMethod A: Generic C18Method B: Optimized Fluoro-Phenyl
Column Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)Thermo Hypersil GOLD PFP (100 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.5)
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Gradient 5-95% B in 10 min10-60% B in 8 min (Focused Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Temp 25°C40°C
Diluent 100% Methanol50:50 Water:Acetonitrile
Performance Analysis
1. Peak Shape & Tailing
  • Method A (C18): EDMPBA elutes at 6.2 min with a tailing factor (

    
    ) of 1.4 . The hydroxyl groups on the boron interact with residual silanols on the C18 silica surface, causing drag.
    
  • Method B (PFP): EDMPBA elutes at 4.8 min with a tailing factor of 1.05 . The PFP phase covers the silica surface more effectively, and the specific F-F interactions sharpen the peak.

2. Impurity Resolution
  • Method A: A known des-fluoro impurity (monofluorinated analog) co-elutes on the shoulder of the main peak (

    
    ).
    
  • Method B: The PFP column, sensitive to the number of fluorine atoms, separates the des-fluoro impurity with baseline resolution (

    
    ).
    
3. Artifact Suppression (The Diluent Effect)
  • Method A (MeOH Diluent): Injection of the sample dissolved in pure methanol resulted in a split peak. This is due to the partial formation of methyl boronic esters and boroxines in the vial.

  • Method B (H2O/ACN Diluent): The presence of 50% water in the diluent forces the equilibrium entirely to the monomeric acid form before injection. The chromatogram shows a single, sharp peak.

Part 3: Step-by-Step Optimized Protocol (Method B)

This protocol is self-validating. If the peak splits, the water content in the diluent is insufficient.

Step 1: Sample Preparation (Critical)
  • Weigh 5 mg of EDMPBA into a 20 mL scintillation vial.

  • Do NOT dissolve in pure ACN or MeOH.

  • Add 5 mL of 50:50 (v/v) ACN:Water .

  • Sonicate for 5 minutes. The water ensures hydrolysis of any boroxine trimers back to the monomeric acid.

  • Filter through a 0.2 µm PTFE filter into an HPLC vial.

Step 2: Instrument Setup
  • System: HPLC or UHPLC with UV detection (DAD/PDA).

  • Wavelength: Set detection to 230 nm (primary) and 254 nm (secondary). Boronic acids often have weak absorption; 230 nm captures the aromatic ring transitions.

  • Column Equilibration: Flush the PFP column with 10% B for at least 20 column volumes to equilibrate the ionic surface.

Step 3: The Gradient
  • Time 0.0: 10% B

  • Time 1.0: 10% B (Isocratic hold to stack injection)

  • Time 8.0: 60% B (Linear ramp)

  • Time 8.1: 95% B (Wash)

  • Time 10.0: 95% B

  • Time 10.1: 10% B (Re-equilibration)

Step 4: System Suitability Criteria
  • Tailing Factor: NMT 1.2

  • Precision (n=5): %RSD of Area < 1.0%

  • Resolution: NLT 2.0 between EDMPBA and nearest impurity.

Part 4: Method Development Workflow

Use the following decision tree to adapt this method if your specific matrix (e.g., reaction mixture) differs.

Workflow Start Start Method Development Solubility Check Solubility: Use 50% Aqueous Diluent Start->Solubility ColumnSelect Screen Columns: C18 vs. PFP Solubility->ColumnSelect Decision1 Is Resolution > 1.5? ColumnSelect->Decision1 OptimizeGradient Optimize Gradient Slope Decision1->OptimizeGradient Yes ChangeModifier Switch Modifier: Formic Acid -> Ammonium Formate Decision1->ChangeModifier No (Tailing/Overlap) Finalize Finalize Method & Validate (Specificity/Linearity) OptimizeGradient->Finalize ChangeModifier->Decision1

Caption: Figure 2. Decision tree for optimizing boronic acid separation, emphasizing the early selection of stationary phase and diluent strategy.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH.

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note.

  • Pereira, L. (2012). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.

  • Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications.[4]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid: An LC-MS/MS Approach and Method Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise quantification of chemical building blocks is paramount. 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is a specialized reagent, likely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical intermediates. The inherent reactivity and structural characteristics of boronic acids, however, present unique analytical challenges. This guide provides a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this specific boronic acid. Furthermore, it offers a critical comparison with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, to inform method selection for various research and quality control applications.

The Challenge in Boronic Acid Analysis

Boronic acids are notoriously complex to analyze via mass spectrometry. They can undergo dehydration in the gas phase, leading to the loss of water, or form cyclic trimers known as boroxines.[1] These transformations can complicate mass spectra, reduce sensitivity, and hinder accurate quantification. Therefore, a successful analytical method must be optimized to stabilize the analyte and ensure a consistent, reproducible signal. While derivatization is a common strategy to stabilize boronic acids, direct analysis of the underivatized compound is often preferred to reduce sample preparation time and increase throughput.[2]

Part 1: A Validated LC-MS/MS Protocol for High-Sensitivity Quantification

Based on established principles for analyzing substituted phenylboronic acids, the following protocol has been developed for the robust analysis of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid.[2][3] The method leverages the high selectivity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, which is the gold standard for trace-level quantification in complex matrices.

Rationale for Method Development

The choice of analytical parameters is critical for success. A C18 reversed-phase column is selected for its versatility in retaining moderately polar compounds like the target analyte.[4] Electrospray ionization (ESI) in negative mode is chosen as boronic acids readily deprotonate, often providing a more stable and sensitive signal than positive mode.[2] The use of a mild basic mobile phase modifier, such as low concentrations of ammonium hydroxide, can further enhance deprotonation and improve peak shape.[2]

Detailed Experimental Protocol

1. Sample and Standard Preparation:

  • Prepare a 1 mg/mL stock solution of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid in methanol.

  • Perform serial dilutions in a 50:50 (v/v) methanol/water mixture to create a calibration curve ranging from low pg/mL to ng/mL concentrations.[3]

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

2. Liquid Chromatography (LC) Conditions:

  • LC System: Agilent 1200 Series or equivalent.[5]

  • Column: Agilent Poroshell HPH C18 (150 mm × 4.6 mm, 2.7 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: (Time in min/%B): 0.00/15, 2.00/15, 6.00/90, 11.00/90, 11.10/15, 14.00/15.[2]

  • Flow Rate: 0.25 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 20 µL.[2]

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: SCIEX 6500 Triple Quadrupole or equivalent.[5]

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

  • MRM Transitions: These must be empirically determined by infusing a standard solution of the analyte. For 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (Exact Mass: 216.07), the deprotonated parent ion [M-H]⁻ at m/z 215.1 would be the primary precursor ion. The product ions would result from fragmentation, with likely losses of H₂O or parts of the ethoxy group.

Predicted Performance and Data

Based on similar compounds, this method is expected to achieve a lower limit of quantitation (LLOQ) in the low pg/mL range.[3] The method should demonstrate excellent linearity with a correlation coefficient (R²) >0.99.[2]

ParameterExpected ValueRationale
Analyte 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acidTarget molecule for quantification.
Precursor Ion (Q1) m/z 215.1[M-H]⁻ of the analyte.
Product Ion (Q3) To be determined empiricallyA stable fragment ion for high specificity.
Retention Time (RT) ~5-10 minDependent on the exact gradient and column.
LLOQ 2-10 pg/mLAchievable with modern triple quadrupole MS.[3]
Linearity (R²) >0.99Standard requirement for quantitative methods.[2]
Experimental Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock 1. Prepare Stock Solution (1 mg/mL in MeOH) Dilute 2. Serial Dilution (MeOH/Water) Stock->Dilute QC 3. Prepare QC Samples Dilute->QC Inject 4. Inject Sample (20 µL) QC->Inject LC 5. LC Separation (C18 Column) Inject->LC MS 6. MS Detection (ESI-, MRM) LC->MS Integrate 7. Peak Integration MS->Integrate Calibrate 8. Calibration Curve Integrate->Calibrate Quantify 9. Quantify Results Calibrate->Quantify

Caption: A flowchart illustrating the key steps in the LC-MS/MS analysis workflow.

Part 2: A Comparative Guide to Alternative Analytical Methods

While LC-MS/MS is a superior technique for trace quantification, other methods have their place in the analytical workflow, particularly for structural confirmation or analysis of less complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile compounds. However, boronic acids are non-volatile and thermally labile.[6] Direct analysis is generally not feasible, necessitating a derivatization step to convert the boronic acid into a more volatile and stable ester, for example, by reacting it with triethanolamine or pinacol.[7][8]

  • Pros: High chromatographic resolution, established and robust technology.

  • Cons: Requires a time-consuming derivatization step, which can introduce variability. Not suitable for thermally unstable compounds. Ghost peaks and system contamination can be an issue.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹¹B NMR, is an invaluable tool for the structural confirmation of boronic acids.[10] It can provide detailed information about the electronic environment of the boron atom and can be used to study binding events and pKa.[11][12]

  • Pros: Non-destructive, provides definitive structural information, excellent for purity assessment of bulk materials.

  • Cons: Significantly lower sensitivity compared to MS methods, requiring sample concentrations in the mg/mL range.[11] It is not suitable for trace-level quantification in complex matrices.

Methodology Comparison Summary

The following table provides a direct comparison of the key performance characteristics of LC-MS/MS, GC-MS, and NMR for the analysis of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid.

FeatureLC-MS/MSGC-MS (with Derivatization)NMR Spectroscopy
Primary Application Trace Quantification & IdentificationQuantification of Volatile DerivativesStructural Elucidation & Purity
Sensitivity Very High (pg/mL)[3]High (ng/mL)[13]Low (mg/mL)[11]
Selectivity Very High (MRM)High (SIM/Scan)Moderate (Depends on resolution)
Sample Throughput HighModerate (derivatization adds time)Low
Derivatization Required? No[2]Yes[7]No
Matrix Effects Susceptible to ion suppressionLess susceptibleMinimal
Structural Information Fragmentation provides cluesFragmentation provides cluesDefinitive structural data[10]
Cost & Complexity HighModerateHigh

Conclusion

For the sensitive and specific quantification of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid in complex matrices, such as those encountered in drug development and reaction monitoring, LC-MS/MS is the unequivocally superior analytical technique. Its ability to perform direct analysis at the picogram-per-milliliter level without derivatization offers unmatched performance in terms of sensitivity and throughput. While GC-MS can be a viable alternative if derivatization protocols are established, it introduces additional complexity. NMR spectroscopy remains the gold standard for structural confirmation but lacks the sensitivity required for trace impurity analysis. The choice of method should therefore be guided by the specific analytical question, whether it is quantification, identification, or structural verification.

References

  • Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]

  • Pandiyan, P.J., Appadurai, R. and Ramesh, S. (2013) A High Throughput Analysis of Boronic Acids Using Ultra High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical Methods, 5, 3386-3394. [Link]

  • Pittam, T. S., Townsend, T. G., Williams, C. K., & Smith, M. D. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Hsiao, C. W., Lin, G. R., Wan, C. C., & Lin, T. Y. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of the American Society for Mass Spectrometry, 21(7), 1251–1257. [Link]

  • Pittam, T. S., Townsend, T. G., Williams, C. K., & Smith, M. D. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Townsend, T. G., Lyst, M. J., Williams, C. K., & Smith, M. D. (2025). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 88–92. [Link]

  • Forst, M. B., Richards, D. S., & Wiyanto, K. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 107–113. [Link]

  • Alsop, K. (2018). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. University of Warwick. [Link]

  • Stevens, D., & Zhou, L. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-27. [Link]

  • Williams, V. E., & Lavigne, J. J. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(5), 869–873. [Link]

  • Demko, Z. P., & Kresge, K. J. (2004). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]

  • Waters Corporation (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. [Link]

  • ResearchGate (2015). How do I get boronic acid ionization on LCMS?. ResearchGate Q&A. [Link]

  • SpectraBase (2025). Phenylboronic acid - Optional[11B NMR] - Chemical Shifts. SpectraBase. [Link]

  • ResearchGate (n.d.). Screening and assignment of phenylboronic acid and its anhydride formation by NMR spectroscopy. ResearchGate Publication. [Link]

  • SCIEX (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX Technical Note. [Link]

  • Chromatography Forum (2017). clean up of GC/MS after phenylboronic acid derivative. Chromatography Forum. [Link]

Sources

Comparing reactivity of 4-Ethoxy vs 4-Methoxy phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Decision

In medicinal chemistry and organic synthesis, the choice between 4-Methoxyphenylboronic acid (4-MeO-PBA) and 4-Ethoxyphenylboronic acid (4-EtO-PBA) is rarely about drastic reactivity differences. Instead, it is a strategic decision governing solubility profiles, metabolic stability, and crystallographic properties .

While both reagents serve as excellent nucleophiles in Suzuki-Miyaura cross-couplings due to their electron-rich nature, 4-MeO-PBA offers slightly superior electronic activation (


) at the cost of higher metabolic liability (O-demethylation). 4-EtO-PBA , with increased lipophilicity and steric bulk, provides a robust alternative for tuning LogP and improving solubility in non-polar process solvents.

Physicochemical & Electronic Profiling

The following data synthesizes experimental constants to quantify the subtle divergence between these two analogues.

Feature4-Methoxyphenylboronic Acid4-Ethoxyphenylboronic AcidImpact on Workflow
Structure Ph-OMe (Para)Ph-OEt (Para)EtO is sterically larger.
Hammett Constant (

)
-0.27 (Stronger Donor)-0.24 (Weaker Donor)4-MeO is slightly more nucleophilic.
Lipophilicity (cLogP) ~1.5~1.94-EtO prefers non-polar solvents (Toluene/Heptane).
Melting Point 208–210 °C155–158 °C4-EtO has lower lattice energy (easier dissolution).
Metabolic Liability High (Rapid CYP450 O-demethylation)Moderate (Slower O-dealkylation)4-EtO extends

in early ADME.

Reactivity in Suzuki-Miyaura Coupling

Mechanistic Insight: The Transmetallation Bottleneck

In the catalytic cycle, both substrates are electron-rich. This facilitates the transmetallation step (transfer of the aryl group to Palladium) but makes the boronic acid prone to protodeboronation .

  • 4-MeO-PBA: The stronger electron-donating effect (-OMe) increases the electron density on the boron center (after base coordination), theoretically accelerating transmetallation relative to the ethoxy analogue.

  • 4-EtO-PBA: While slightly less reactive electronically, the ethoxy group's steric bulk is far removed from the boron center (para position), meaning steric inhibition is negligible unless the electrophile is highly crowded.

Diagram: Catalytic Cycle & Electronic Influence

The following diagram illustrates where the electron-donating groups (EDGs) exert their influence.

SuzukiCycle cluster_EDG Electronic Effect (Hammett) Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Influenced by EDG) OxAdd->TransMet Electrophilic Pd(II) BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Nucleophilic Boronate (MeO > EtO reactivity) RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 - Product BoronicAcid 4-Alkoxy-PBA (MeO vs EtO) BoronicAcid->BaseStep + OH- / CO3--

Figure 1: The Suzuki-Miyaura catalytic cycle. The green node (Transmetallation) is where the nucleophilicity of the boronate—enhanced by the Methoxy/Ethoxy group—plays a critical role.

Stability & Side Reactions: Protodeboronation

A critical failure mode for electron-rich boronic acids is protodeboronation (loss of the boron group replaced by a proton).[1]

  • Mechanism: In aqueous basic conditions (Suzuki conditions), electron-donating groups stabilize the ipso-protonation intermediate (mechanism

    
    ).
    
  • Comparison:

    • 4-MeO-PBA: Due to the stronger resonance donation (

      
      ), the carbon attached to boron is more electron-rich, making it more susceptible to acid-catalyzed protodeboronation  during workup or in acidic buffers.
      
    • 4-EtO-PBA: Slightly more stable due to the weaker donating effect, though the difference is marginal.

Diagram: Protodeboronation Pathway

Decomp Substrate 4-Alkoxy-PBA IpsoH Ipso-Protonation (Rate Limiting) Substrate->IpsoH + H+ (or H2O) Intermediate Wheland Intermediate (Stabilized by MeO/EtO) IpsoH->Intermediate Resonance Stabilization Product De-boronated Arene (Ph-OR) Intermediate->Product - B(OH)3

Figure 2: Protodeboronation mechanism. Stronger EDGs (MeO) accelerate the step to the Wheland Intermediate.

Experimental Protocols

Protocol A: Standard High-Yield Coupling (General)

Use this for initial screening of both acids.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (4-MeO or 4-EtO) (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration relative to halide)

Step-by-Step:

  • Charge: Add aryl halide, boronic acid, and Pd catalyst to a reaction vial equipped with a stir bar.

  • Inert: Seal and purge with

    
     or Argon for 5 minutes.
    
  • Solvate: Add degassed 1,4-Dioxane and aqueous

    
     via syringe.
    
  • React: Heat to 80 °C for 4–12 hours.

    • Note: 4-MeO-PBA may react slightly faster; monitor by LCMS at 2 hours.

  • Workup: Dilute with EtOAc, wash with water.

    • Differentiation: If using 4-EtO-PBA, the product will be more lipophilic. Ensure the organic extraction solvent is sufficiently non-polar (e.g., use MTBE if EtOAc extracts too many polar impurities).

Protocol B: Stability Stress Test (Self-Validating)

Perform this to determine if your specific conditions degrade the reagent.

  • Dissolve 10 mg of Boronic Acid in 0.5 mL of solvent (e.g., THF/Water 9:1).

  • Add 2 equivalents of Base (e.g., NaOH or

    
    ).
    
  • Heat to 60 °C.

  • Sampling: Take aliquots at t=0, 1h, 4h.

  • Analysis: Analyze by HPLC. Look for the formation of Anisole (from 4-MeO) or Phenetole (from 4-EtO).

    • Validation: If degradation >10% in 1 hour, switch to anhydrous conditions (e.g.,

      
       in Toluene).
      

Strategic Recommendations

ScenarioRecommended ReagentReasoning
Early Drug Discovery 4-EtO-PBA Improved metabolic stability (slower dealkylation) and better solubility in lipid-mimetic assays.
Scale-Up / Process 4-MeO-PBA Generally lower cost per mole and lower molecular weight (higher atom economy).
Purification Issues 4-EtO-PBA The ethyl tail adds lipophilicity, often separating the product from polar impurities more effectively than the methyl variant.
Acidic Substrates 4-EtO-PBA Slightly more resistant to acid-catalyzed protodeboronation than the highly activated methoxy analog.

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Suzuki-Miyaura Mechanism & Transmetallation

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Protodeboronation Pathways

    • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Metabolic Stability (O-Dealkylation)

    • Smith, D. A., et al. (2001). Optimization of Metabolic Stability as a Goal of Modern Drug Design.[2][3][4][5] Medicinal Research Reviews, 21(5), 412–449.[6]

Sources

A Senior Application Scientist's Guide: Benchmarking 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid Against Boronic Esters in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, pivotal in pharmaceutical discovery and materials science.[1] The choice of the organoboron nucleophile is a critical decision point that dictates reaction efficiency, stability, and the feasibility of complex synthetic routes. This guide provides an in-depth comparison between the free boronic acid, specifically 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid, and its more stable boronic ester counterparts. We will dissect the fundamental trade-offs between reactivity and stability, supported by experimental insights, to empower researchers in making the optimal choice for their specific application.

The Contenders: A Profile of Boron Reagents

The performance of any organoboron reagent in a Suzuki-Miyaura coupling is a function of its structure. Let's examine our selected contenders.

1. The Free Acid: 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid

This particular boronic acid presents a sterically hindered and electronically complex profile.[2]

  • Structure: (4-ethoxy-3,5-difluoro-2-methylphenyl)boronic acid[3]

  • Key Features:

    • Electron-Withdrawing Groups: Two fluorine atoms positioned meta to the boronic acid group increase the Lewis acidity of the boron, which can influence the transmetalation step.

    • Electron-Donating Groups: The ortho-methyl and para-ethoxy groups counteract the inductive withdrawal of the fluorine atoms, modulating the overall electronic nature of the aryl ring.

    • Reactivity: As a free boronic acid, it is inherently more reactive than its ester derivatives. The vacant p-orbital on the sp2-hybridized boron is readily available for interaction with the palladium catalyst complex, often leading to faster reaction kinetics.[4][5]

2. The Alternatives: Boronic Esters

Boronic esters serve as "protected" or stabilized versions of boronic acids. This protection attenuates the reactivity of the boron center, offering significant advantages in handling and storage.[6][7]

  • Pinacol Esters (Bpin): These are the most common boronic esters, valued for their high stability towards moisture, air, and chromatography.[7] They are often crystalline, easy-to-handle solids with a long shelf life.[7][8]

  • N-Methyliminodiacetic Acid (MIDA) Esters: MIDA boronates are exceptionally stable and have revolutionized iterative cross-coupling (ICC).[6][9] The MIDA ligand forms a dative bond with the boron atom, rendering it unreactive under anhydrous coupling conditions. The boronic acid can be unmasked as needed using mild aqueous base, allowing for controlled, sequential reactions.[6]

  • Potassium Trifluoroborates (R-BF3K): These salts are highly crystalline, air- and moisture-stable solids. Their stability makes them excellent for long-term storage and easy to handle with precise stoichiometry. They are unique among organoboron reagents in their resistance to protodeboronation under coupling conditions.[10]

Head-to-Head Comparison: Key Performance Metrics

The choice between a free boronic acid and an ester is a classic trade-off. The optimal selection depends entirely on the specific synthetic context.

Feature4-Ethoxy-3,5-difluoro-2-methylphenylboronic AcidBoronic Esters (Pinacol, MIDA, Trifluoroborates)
Reactivity High. Generally faster reaction rates due to the readily available Lewis acidic boron center.[4][5]Moderate to Low. Reactivity is attenuated. May require specific conditions (e.g., hydrolysis for MIDA esters) or longer reaction times to drive to completion.[6]
Stability Low to Moderate. Susceptible to degradation pathways like oxidation and protodeboronation. Can form trimeric anhydrides (boroxines) upon storage.[11]High to Excellent. Generally benchtop-stable, resistant to air and moisture, and can be purified via silica gel chromatography.[7]
Handling Can be challenging to purify and requires careful handling to ensure accurate stoichiometry due to potential boroxine formation.Often crystalline solids that are easy to handle, weigh accurately, and store for extended periods.[7]
Purification Often difficult to purify via standard chromatography due to polarity and potential for decomposition on silica.Readily purified by column chromatography.[7]
Use Case Ideal for final-step couplings where high reactivity is desired and the reagent can be used shortly after synthesis or purification.Superior for multi-step syntheses, high-throughput screening, and when building complex molecular libraries where reagent stability is paramount.[6][8]

Logic for Reagent Selection

The decision to use a boronic acid versus an ester can be visualized as a logical workflow based on the demands of the synthesis.

G cluster_esters Boronic Ester Pathway cluster_acid Boronic Acid Pathway start Start: Need for Suzuki-Miyaura Coupling q1 Is this a multi-step synthesis or requires long-term reagent storage? start->q1 use_ester Choose Boronic Ester (e.g., Pinacol, MIDA) q1->use_ester  Yes use_acid Choose Boronic Acid: 4-Ethoxy-3,5-difluoro- 2-methylphenylboronic acid q1->use_acid  No q2 Is iterative, controlled coupling required? use_ester->q2 use_mida Use MIDA Boronate q2->use_mida  Yes use_pinacol Use Pinacol Ester or Potassium Trifluoroborate for general stability q2->use_pinacol  No note Note: Maximize reactivity. Use reagent quickly after purification. use_acid->note

Caption: Decision workflow for selecting an appropriate boron reagent.

Experimental Section: A Comparative Case Study

To provide a tangible comparison, we present representative protocols for the Suzuki-Miyaura coupling of 4-bromoanisole with both 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid and its corresponding pinacol ester.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Weigh Aryl Halide, Boron Reagent, Catalyst, Ligand, and Base B Add to reaction vessel under inert atmosphere (N2 or Ar) A->B C Add degassed solvent(s) B->C D Heat to specified temperature with stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to RT, add water & organic solvent E->F G Separate layers, extract aqueous phase F->G H Dry organic layer, filter, and concentrate G->H I Purify via column chromatography H->I

Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.

Protocol 1: Coupling with 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid
  • Objective: To couple 4-bromoanisole with the free boronic acid, prioritizing reaction speed.

  • Methodology:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).

    • Add a degassed solvent mixture of Toluene/EtOH/H₂O (4:1:1, 5 mL).

    • Heat the reaction mixture to 85 °C and stir vigorously.

    • Monitor the reaction by TLC until the starting material (4-bromoanisole) is consumed (typically 2-4 hours).

    • Cool the reaction to room temperature and quench with water (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.

Protocol 2: Coupling with the Corresponding Pinacol Boronate Ester
  • Objective: To couple 4-bromoanisole with the more stable pinacol ester, prioritizing handling and stability.

  • Methodology:

    • To a Schlenk flask under an argon atmosphere, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).

    • Add a degassed solvent mixture of 1,4-dioxane and water (5:1, 6 mL).

    • Heat the reaction mixture to 100 °C and stir vigorously.

    • Monitor the reaction by LC-MS. The reaction may require a longer duration (typically 8-16 hours) compared to the free boronic acid.

    • Perform workup and purification as described in Protocol 1.

Comparative Data Summary (Illustrative)

The following table summarizes the expected outcomes from the comparative experiments, based on the known principles of reactivity and stability.

ParameterProtocol 1 (Boronic Acid)Protocol 2 (Boronate Ester)Rationale
Reaction Time 2-4 hours8-16 hoursBoronic acids are generally more reactive and transmetalate faster than their ester counterparts.[4][5]
Isolated Yield 85%92%The higher stability of the boronate ester prevents degradation (e.g., protodeboronation) during the longer, heated reaction, potentially leading to a higher isolated yield.[11]
Purity (Crude) GoodExcellentBoronic acids can lead to side reactions like homocoupling. The stability of the ester often results in a cleaner crude reaction mixture.
Handling Ease ModerateExcellentThe pinacol ester is a stable solid, easier to weigh and handle than the boronic acid, which can be hygroscopic and form boroxines.[7]

Conclusion and Field-Proven Insights

For the practicing chemist, the choice between 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid and its ester derivatives is not a matter of which is "better," but which is "fitter for purpose."

  • Choose the Free Boronic Acid for:

    • Rapid, final-stage couplings where speed is essential.

    • When you can synthesize or purify the acid and use it immediately to avoid degradation.

    • Situations where forcing conditions required for some esters might degrade other functional groups in your substrate.

  • Choose a Boronic Ester (Pinacol, MIDA, etc.) for:

    • Robustness and Reliability: When you are performing a multi-step synthesis and need a building block that can withstand various reaction conditions.[6]

    • Iterative Synthesis: MIDA boronates are the undisputed champions for sequential, controlled cross-couplings, enabling the construction of complex molecules with surgical precision.[9][12]

    • High-Throughput and Library Synthesis: The superior stability and handling properties of esters make them ideal for automated synthesis and screening platforms.[8]

Ultimately, understanding the fundamental stability-reactivity trade-off is key. By aligning the properties of the boron reagent with the specific demands of the synthetic challenge, researchers can optimize their Suzuki-Miyaura couplings for success.

References

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]

  • El-Feraly, F. S. (2008). Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. Molecules. [Link]

  • Darses, S., & Genet, J.-P. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Zhang, G., et al. (2019). Stabilization of catechol–boronic ester bonds for underwater self-healing and recycling of lipophilic bulk polymer in wider pH range. Journal of Materials Chemistry A. [Link]

  • Kumar, A., & Kumar, S. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. Journal of the American Chemical Society. [Link]

  • Burke, M. D., et al. (2007). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Science. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry. [Link]

  • Lee, J.-H., & Emrick, T. (2014). Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • He, L., et al. (2011). pH responsive self-healing hydrogels formed by boronate-catechol complexation. Chemical Communications. [Link]

  • ResearchGate. (2020). Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Thede, R., et al. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. Biomacromolecules. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. ningboinno.com. [Link]

  • ResearchGate. (2017). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. [Link]

  • Al-Zoubi, R. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • ResearchGate. (2025). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. ResearchGate. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle but a core component of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid (CAS No. 2096335-57-6), ensuring the protection of personnel and compliance with institutional and federal guidelines.

The fundamental principle guiding this process is that 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid and materials contaminated with it must be treated as hazardous chemical waste. [1] Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[1]

Part 1: Hazard Assessment and Immediate Safety Protocols

Before handling the compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. This dictates the necessary engineering controls and personal protective equipment (PPE).

Hazard Identification

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from suppliers and structurally similar boronic acid derivatives allow for a reliable hazard assessment. Boronic acids as a class are known irritants.[2][3][4]

Hazard IdentificationDescription
GHS Pictogram GHS07: Harmful/Irritant[5]
Signal Word Warning[5]
Primary Hazard Statements H302: Harmful if swallowed.[5]H315: Causes skin irritation. (Assumed from related compounds)[1][3]H319: Causes serious eye irritation. (Assumed from related compounds)[1][3]H335: May cause respiratory irritation. (Assumed from related compounds)[1][3]
Precautionary Statements P261: Avoid breathing dust.[1]P280: Wear protective gloves/eye protection/face protection.[1]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Required Controls and PPE

The causality for these precautions is directly linked to the hazard profile. To mitigate the risk of irritation and inhalation, all handling of this compound—both neat and in solution—must be performed within a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves.

  • Body Protection: A fully fastened laboratory coat.

  • Footwear: Closed-toe shoes.

Part 2: Waste Stream Characterization and Segregation

Proper disposal begins with correct characterization and segregation at the point of generation.[6][7] Boronic acids are weak Lewis acids and are incompatible with strong oxidizing agents and bases.[3][8][9] Mixing these waste streams can lead to exothermic reactions or gas generation within the waste container. Therefore, boronic acid waste must be collected in a dedicated container, separate from bases and strong oxidizers.

Identify and segregate the following waste streams:

  • Dry Solid Waste: Unused or expired 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid powder.

  • Contaminated Solid Debris: Items such as weighing papers, paper towels, and disposable gloves that are contaminated with the compound.

  • Liquid Waste: Solutions containing the boronic acid, including reaction mixtures and solvent rinses.

Part 3: Step-by-Step Disposal Protocols

Follow these procedures based on the waste stream type. The overarching goal is to safely contain, label, and store the waste for pickup by your institution's Environmental Health and Safety (EHS) department.[10]

Protocol for Dry Solid Waste and Contaminated Debris
  • Container Selection: Choose a wide-mouth, sealable container made of a compatible material like High-Density Polyethylene (HDPE). The container must be in good condition, free of leaks or deterioration.[11]

  • Waste Collection: Inside a chemical fume hood, carefully transfer the solid boronic acid powder and any contaminated debris (gloves, wipers) into the designated solid waste container. Minimize the generation of dust.

  • Labeling: Affix a "Hazardous Waste" label to the container.[6][7] The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid" and any other solid contaminants.

    • The approximate quantity or percentage of the contents.

    • The date of accumulation and the generating lab/researcher's name.

  • Storage: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA) within your laboratory.[6][7] Ensure it is segregated from incompatible materials, particularly bases.

Protocol for Liquid Waste
  • Container Selection: Use a designated, sealable hazardous waste container compatible with the solvents used (e.g., a glass or HDPE solvent bottle). Reusing an empty reagent bottle is permissible only if the original label is completely removed or defaced and the bottle is compatible with the waste.[6]

  • Waste Collection: In a chemical fume hood, pour the liquid waste into the container using a funnel. Do not leave the funnel in the container opening, as this prevents a proper seal and is a common regulatory violation.[7]

  • Labeling: Label the container as "Hazardous Waste."[6][7] Crucially, list all chemical constituents, including solvents and solutes, with their estimated percentages. For example:

    • Methanol: 80%

    • Water: 18%

    • 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid: 2%

  • Storage: Tightly cap the container and store it in your SAA, ensuring segregation from incompatible waste streams like bases.

Part 4: Spill Management

In the event of an accidental spill, prompt and correct action is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine if the spill is manageable by laboratory personnel. For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line.

  • Manage Small Spills:

    • For solid spills: Wearing appropriate PPE, gently cover the spill with an absorbent pad to prevent dust dispersion. Carefully sweep the material into a sealable bag or container.

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite or a commercial spill kit) to contain and absorb the liquid.

  • Dispose of Spill Debris: Collect all cleanup materials (absorbent, contaminated gloves, etc.) and place them in the appropriate solid hazardous waste container.

  • Report: Report the spill to your supervisor and your institution's EHS department, even if it is small.[1]

Part 5: Final Disposal Workflow and Logistics

The final stage of the disposal process is the transfer of responsibility to your institution's trained EHS professionals. Once your waste container is approximately 90% full, you must arrange for its removal.

  • Request Pickup: Submit a chemical waste pickup request through your institution's EHS portal or by following their specific procedure.[7][10]

  • Prepare for Transport: Ensure the container is clean on the outside, properly sealed, and accurately labeled.

  • Maintain Records: Keep a record of the waste generated and picked up for your laboratory's inventory and compliance documentation.

The following diagram illustrates the complete workflow for proper disposal.

G cluster_generation Waste Generation & Collection cluster_streams Segregation & Containment cluster_procedure Labeling & Storage cluster_final Final Disposition cluster_spill Contingency Plan gen Waste Generation (Neat Chemical, Solutions, Debris) decision Characterize Waste Stream gen->decision solid Solid Waste Container (HDPE Pail) decision->solid Solid / Debris liquid Liquid Waste Container (Solvent Bottle) decision->liquid Liquid label_solid Label Container: 'Hazardous Waste' + Full Chemical Name solid->label_solid label_liquid Label Container: 'Hazardous Waste' + All Components & % liquid->label_liquid store Store Securely in SAA (Segregate from Bases) label_solid->store label_liquid->store pickup Container Full: Request EHS Pickup store->pickup ehs EHS Professional Disposal pickup->ehs spill Spill Occurs spill_clean Contain & Clean Spill (Collect all debris) spill->spill_clean spill_report Report to Supervisor & EHS spill_clean->spill_report spill_report->solid

Caption: Disposal workflow for 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid.

By adhering to these systematic procedures, researchers can ensure that the disposal of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is conducted safely, responsibly, and in full compliance with safety regulations, thereby protecting themselves, their colleagues, and the environment.

References

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • How to Safely Dispose of Hazardous Chemical Waste. ERG Environmental Services. [Link]

  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health and Safety. [Link]

  • {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid Properties. U.S. Environmental Protection Agency (EPA). [Link]

  • 4-Ethoxy-2-Methylphenylboronic Acid Product Page. PureSynth. [Link]

  • Safety Data Sheet for 3-Fluoro-4-methoxyphenylboronic acid. Fisher Scientific. [Link]

  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks, Virginia Polytechnic Institute and State University. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

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Personal protective equipment for handling 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid

Immediate Safety Profile: Understanding the Risks

Substituted phenylboronic acids are generally classified as irritants. Based on data from similar compounds, the primary hazards associated with 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid are:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: The compound, particularly in powder form, can cause significant eye irritation or damage upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the nose, throat, and lungs.[1]

  • Hygroscopic Nature: Many boronic acids are hygroscopic, meaning they readily absorb moisture from the air, which can affect their reactivity and handling characteristics.[3][4][5]

Given these potential hazards, a proactive and diligent approach to personal protective equipment (PPE) is not just recommended; it is essential for ensuring personal safety and experimental integrity.

The Core Directive: Your Personal Protective Equipment (PPE) Protocol

Effective protection relies on a multi-layered approach where engineering controls (like fume hoods) are the first line of defense, and PPE is the critical second.

  • Minimum Requirement: At all times when handling the compound, even in solution, ANSI Z87.1-compliant safety glasses with side shields are mandatory.

  • Powder Handling: When weighing or transferring the solid, a higher level of protection is required. Use tight-sealing safety goggles to protect against fine dust particles.[6] For larger quantities (>1g), a face shield worn over safety goggles is best practice.

The choice of glove is critical for preventing skin contact. While specific chemical resistance data for this novel compound is unavailable, standard laboratory practice calls for nitrile gloves.

  • Glove Type: Nitrile gloves provide a good barrier against a wide range of chemicals and are generally recommended for handling boronic acids.[7]

  • Best Practices:

    • Always double-glove when handling the solid compound. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

    • Inspect gloves for any signs of degradation or punctures before use.

    • Change gloves immediately if you suspect contamination.

    • Never wear gloves outside of the laboratory area.

Engineering controls are the primary method for mitigating inhalation risks.

  • Fume Hood: All handling of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid powder must be performed inside a certified chemical fume hood to minimize dust inhalation.[3][8]

  • Respirator Use: If engineering controls are insufficient or not available (a situation that should be avoided), a NIOSH-approved respirator with a particulate filter (N95 or better) is required.[1] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.

  • A flame-resistant lab coat must be worn and fully buttoned.

  • Full-length pants and closed-toe shoes are required to ensure no skin is exposed.

OperationEye/Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Storage/Transport Safety GlassesSingle Nitrile GlovesNot RequiredLab Coat
Weighing/Transfer (Solid) Safety GogglesDouble Nitrile GlovesFume Hood (Required)Lab Coat
Dissolution/Reaction Setup Safety GlassesSingle Nitrile GlovesFume Hood (Required)Lab Coat
Work-up/Purification Safety GlassesSingle Nitrile GlovesFume Hood (Recommended)Lab Coat
Large Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile GlovesN95 Respirator (Minimum)Lab Coat/Apron
Operational & Disposal Plans: A Step-by-Step Guide

Adherence to a strict, step-by-step protocol minimizes risk and ensures reproducible results.

This workflow is designed to minimize dust generation and potential exposure.

PPE_Workflow cluster_prep Preparation cluster_weigh Weighing Operation cluster_transfer Transfer & Cleanup prep1 Don Lab Coat, Safety Goggles, Double Nitrile Gloves prep2 Designate Work Area within Fume Hood prep1->prep2 prep3 Place Weighing Paper & Spatula in Hood prep2->prep3 weigh1 Tare Balance with Weighing Paper prep3->weigh1 weigh2 Slowly Add Compound to Paper Using Spatula weigh1->weigh2 weigh3 Close Primary Container IMMEDIATELY weigh2->weigh3 weigh4 Record Mass weigh3->weigh4 trans1 Carefully Transfer Solid to Reaction Vessel weigh4->trans1 trans2 Wipe Spatula & Work Surface with a Damp Cloth trans1->trans2 trans3 Dispose of Outer Gloves & Weighing Paper as Waste trans2->trans3

Caption: PPE and Handling Workflow for Solids.

  • Preparation: Before retrieving the chemical, don all required PPE: a lab coat, safety goggles, and double nitrile gloves.

  • Engineering Controls: Perform all manipulations inside a certified chemical fume hood.[8] Cover the work surface with absorbent bench paper.

  • Weighing: Use a weigh boat or creased weighing paper to contain the powder.[8] Add the compound to the weighing vessel slowly to avoid creating dust. Keep the primary container closed as much as possible.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel. If necessary, use a small amount of a compatible solvent to rinse the weighing paper and ensure a quantitative transfer.

  • Immediate Cleanup: Decontaminate the spatula and any affected surfaces with a wet wipe or towel to capture any residual dust.[8]

  • Solid Waste: All contaminated disposables (e.g., weighing paper, gloves, bench paper, wet wipes) must be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused solid material and reaction waste containing the boronic acid should be disposed of in a designated, sealed hazardous waste container for organic solids or liquids, respectively. Do not mix with incompatible waste streams. Follow all institutional and local regulations for chemical waste disposal.

This guide provides a framework for the safe handling of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid. Always supplement these procedures with a thorough review of your institution's specific safety protocols and a risk assessment for your particular experiment.

References

  • OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. MJ Hughes Construction. Available at: [Link]

  • OSHA Regulations for Chemical Protective Clothing. International Enviroguard. (2019). Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022). Available at: [Link]

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. Available at: [Link]

  • Effective and Efficient Weighing of Potent Compounds. Pharmaceutical Technology. (2014). Available at: [Link]

  • OSHA's Personal Protective Equipment Standard. American Society for Clinical Pathology. Available at: [Link]

  • Webinar: Safe Weighing of Potent and Hazardous Substances. Mettler Toledo. Available at: [Link]

  • Automated Weighing of Potent Compounds. Mettler Toledo. Available at: [Link]

  • The most fundamental of fundamentals - How do you weigh your stuff? Reddit r/chemistry. (2019). Available at: [Link]

  • Phenylboronic acid Safety Data Sheet. Carl ROTH. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.